Product packaging for 3-Phenoxyazetidine hydrochloride(Cat. No.:CAS No. 301335-39-7)

3-Phenoxyazetidine hydrochloride

Cat. No.: B1358261
CAS No.: 301335-39-7
M. Wt: 185.65 g/mol
InChI Key: BDSCNJYDEAUDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenoxyazetidine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B1358261 3-Phenoxyazetidine hydrochloride CAS No. 301335-39-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h1-5,9-10H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSCNJYDEAUDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594836
Record name 3-Phenoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301335-39-7
Record name 3-Phenoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-phenoxyazetidine hydrochloride, a key building block in the development of various pharmaceutical agents. The document details the core synthetic pathways, provides in-depth experimental protocols, and presents quantitative data to facilitate laboratory application and optimization.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to introduce unique three-dimensional structures into drug candidates. Specifically, 3-substituted azetidines, such as 3-phenoxyazetidine, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. This guide focuses on the most prevalent and efficient methods for the synthesis of this compound, primarily starting from the commercially available 1-Boc-3-hydroxyazetidine.

Two principal synthetic strategies are discussed: the direct conversion via the Mitsunobu reaction and a two-step approach involving the formation of a sulfonate ester intermediate followed by nucleophilic substitution. A third, alternative route commencing from 1-benzhydryl-3-azetidinol is also presented.

Core Synthetic Pathways

The synthesis of this compound predominantly begins with the N-Boc protected 3-hydroxyazetidine. The bulky tert-butyloxycarbonyl (Boc) protecting group serves to prevent unwanted side reactions at the nitrogen atom during the ether formation step. The final step in all pathways is the acidic deprotection of the Boc group to yield the desired hydrochloride salt.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a direct method for the conversion of the hydroxyl group of 1-Boc-3-hydroxyazetidine to the corresponding phenoxy ether with an inversion of stereochemistry.[1] This reaction is facilitated by the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Mitsunobu_Pathway Start 1-Boc-3-hydroxyazetidine Intermediate N-Boc-3-phenoxyazetidine Start->Intermediate Phenol, PPh₃, DEAD/DIAD Product 3-Phenoxyazetidine hydrochloride Intermediate->Product HCl (e.g., in Dioxane)

Caption: Mitsunobu reaction pathway for the synthesis of this compound.

Pathway 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester

An alternative and often high-yielding approach involves a two-step sequence. First, the hydroxyl group of 1-Boc-3-hydroxyazetidine is activated by converting it into a better leaving group, typically a mesylate (-OMs) or tosylate (-OTs). This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting sulfonate ester is then subjected to nucleophilic substitution with sodium phenoxide.

Sulfonate_Pathway Start 1-Boc-3-hydroxyazetidine Activated 1-Boc-3-mesyloxyazetidine (or tosyloxy) Start->Activated MsCl or TsCl, Base Intermediate N-Boc-3-phenoxyazetidine Activated->Intermediate Phenol, Base (e.g., K₂CO₃) Product 3-Phenoxyazetidine hydrochloride Intermediate->Product HCl (e.g., in Dioxane)

Caption: Two-step nucleophilic substitution pathway via a sulfonate ester.

Alternative Pathway: From 1-Benzhydryl-3-azetidinol

An alternative starting material is 1-benzhydryl-3-azetidinol. The synthesis follows a similar logic to Pathway 2, where the hydroxyl group is first activated, for instance, by mesylation. This is followed by nucleophilic substitution with sodium phenoxide. The benzhydryl protecting group is then removed via hydrogenation to yield the final product.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound.

Protocol for Mitsunobu Reaction (Pathway 1)

Step 1: Synthesis of N-Boc-3-phenoxyazetidine

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), add triphenylphosphine (1.5 eq.).[1]

  • Cool the mixture to 0 °C using an ice bath.[1]

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise, maintaining the temperature at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate N-Boc-3-phenoxyazetidine.

Step 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve the purified N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4 M solution of HCl in dioxane (10 volumes).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white solid.

Protocol for Two-Step Nucleophilic Substitution (Pathway 2)

Step 1: Synthesis of 1-Boc-3-mesyloxyazetidine

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC indicates completion.

  • Perform an aqueous work-up to remove the base and salts.

  • Dry the organic layer and concentrate to yield 1-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-phenoxyazetidine

  • In a separate flask, add phenol (1.2 eq.) to a suspension of a base like potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add the 1-Boc-3-mesyloxyazetidine (1.0 eq.) from the previous step to the phenoxide mixture.

  • Heat the reaction mixture to 80 °C and stir until the substitution is complete (typically 12-24 hours), as monitored by TLC.

  • Cool the reaction, dilute with water, and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound (Boc Deprotection)

Follow the deprotection protocol described in Pathway 1, Step 2.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps. Yields and reaction times are representative and can vary based on scale and specific reaction conditions.

Table 1: Comparison of Ether Formation Reactions

ParameterMitsunobu ReactionNucleophilic Substitution (via Mesylate)
Starting Material 1-Boc-3-hydroxyazetidine1-Boc-3-mesyloxyazetidine
Reagents Phenol, PPh₃, DIAD/DEADPhenol, K₂CO₃
Solvent THFDMF
Temperature 0 °C to Room Temperature80 °C
Typical Reaction Time 6-8 hours12-24 hours
Reported Yield Range 60-85%75-95%
Key Byproducts Triphenylphosphine oxide, reduced azodicarboxylateMesylate salts

Table 2: Boc Deprotection

ParameterValue
Starting Material N-Boc-3-phenoxyazetidine
Reagent 4 M HCl in Dioxane
Solvent Dioxane
Temperature Room Temperature
Typical Reaction Time 2-4 hours
Reported Yield Range >95% (often quantitative)
Product Form Hydrochloride salt (white solid)

Table 3: Characterization Data for this compound

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ (ppm) ~9.6 (br s, 2H, NH₂⁺), 7.3-7.4 (m, 2H, Ar-H), 7.0 (t, 1H, Ar-H), 6.9 (d, 2H, Ar-H), 5.0-5.1 (m, 1H, CH-O), 4.2-4.4 (m, 2H, CH₂), 4.0-4.2 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ (ppm) ~157 (Ar-C-O), 130 (Ar-CH), 122 (Ar-CH), 116 (Ar-CH), 70 (CH-O), 48 (CH₂)
Mass Spectrometry [M+H]⁺ calculated for C₉H₁₁NO: 150.08; found ~150.1

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Experimental_Workflow cluster_mitsunobu Pathway 1: Mitsunobu Reaction cluster_deprotection Final Deprotection Step M_Start Mix 1-Boc-3-hydroxyazetidine, Phenol, and PPh₃ in THF M_Cool Cool to 0 °C M_Start->M_Cool M_Add Add DEAD/DIAD dropwise M_Cool->M_Add M_React Stir at RT for 6-8h M_Add->M_React M_Workup Concentrate and Purify (Column Chromatography) M_React->M_Workup M_Product N-Boc-3-phenoxyazetidine M_Workup->M_Product D_Start Dissolve N-Boc-3-phenoxyazetidine in HCl/Dioxane D_React Stir at RT for 2-4h D_Start->D_React D_Isolate Concentrate and Triturate with Diethyl Ether D_React->D_Isolate D_Filter Filter and Dry D_Isolate->D_Filter D_Product 3-Phenoxyazetidine HCl D_Filter->D_Product

Caption: Experimental workflow for the Mitsunobu reaction and final deprotection.

Sulfonate_Workflow cluster_activation Pathway 2: Step 1 - Activation cluster_substitution Pathway 2: Step 2 - Substitution S_Start Dissolve 1-Boc-3-hydroxyazetidine and Base in DCM/THF S_Cool Cool to 0 °C S_Start->S_Cool S_Add Add MsCl/TsCl dropwise S_Cool->S_Add S_React Stir at 0 °C then RT S_Add->S_React S_Workup Aqueous Work-up and Concentrate S_React->S_Workup S_Product 1-Boc-3-sulfonyloxyazetidine S_Workup->S_Product SS_Start Prepare Sodium Phenoxide (Phenol + Base in DMF) SS_Add Add 1-Boc-3-sulfonyloxyazetidine SS_Start->SS_Add SS_React Heat to 80 °C for 12-24h SS_Add->SS_React SS_Workup Aqueous Work-up, Extraction, and Purification SS_React->SS_Workup SS_Product N-Boc-3-phenoxyazetidine SS_Workup->SS_Product

Caption: Experimental workflow for the two-step nucleophilic substitution pathway.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the Mitsunobu reaction and the two-step nucleophilic substitution will depend on factors such as desired yield, scalability, and the availability of reagents. The Mitsunobu reaction offers a more direct approach, while the sulfonate ester pathway often provides higher yields and avoids the use of phosphorus-based reagents which can sometimes complicate purification. Both pathways culminate in a straightforward and high-yielding deprotection step to afford the final hydrochloride salt. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for drug discovery and development.

References

An In-depth Technical Guide to 3-Phenoxyazetidine Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyazetidine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold in the design of novel therapeutic agents. The incorporation of a phenoxy group at the 3-position introduces aromaticity and potential for various intermolecular interactions, making it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of this compound combines the rigid azetidine ring with a flexible phenoxy substituent. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes known information and predicted values based on its structure.

PropertyValueSource/Method
Molecular Formula C₉H₁₂ClNO-
Molecular Weight 185.65 g/mol -
CAS Number 17409-77-5-
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water, methanol, DMSO (Predicted)Structural Analogy
pKa (of the amine) 8.5 - 9.5 (Estimated)Structural Analogy
LogP (for free base) 1.3 (Predicted)ALOGPS
Spectral Data (Predicted)
  • ¹H NMR (in D₂O):

    • Aromatic protons (phenyl group): δ 6.9-7.4 ppm (multiplet, 5H)

    • Azetidine ring protons (CH attached to oxygen): δ 4.8-5.0 ppm (multiplet, 1H)

    • Azetidine ring protons (CH₂ adjacent to nitrogen): δ 3.8-4.2 ppm (multiplet, 4H)

  • ¹³C NMR (in D₂O):

    • Aromatic carbons: δ 115-160 ppm

    • Azetidine carbon (CH-O): δ 70-80 ppm

    • Azetidine carbons (CH₂-N): δ 50-60 ppm

  • Infrared (IR) Spectroscopy:

    • N-H stretch (secondary amine salt): Broad absorption around 2400-2800 cm⁻¹

    • C-H stretch (aromatic): ~3030-3100 cm⁻¹

    • C-H stretch (aliphatic): ~2850-2960 cm⁻¹

    • C=C stretch (aromatic): ~1450-1600 cm⁻¹

    • C-O-C stretch (aryl ether): ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺ (for the free base): m/z 150.0913 (calculated for C₉H₁₂NO⁺)

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. The first step is a Williamson ether synthesis to introduce the phenoxy group, followed by the deprotection of the Boc group to yield the final hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction Mixture Reaction Mixture N-Boc-3-hydroxyazetidine->Reaction Mixture Phenol Phenol Phenol->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine_2 N-Boc-3-phenoxyazetidine Reaction Mixture->N-Boc-3-phenoxyazetidine Heat Deprotection Reaction Deprotection Reaction N-Boc-3-phenoxyazetidine_2->Deprotection Reaction HCl in Dioxane HCl in Dioxane HCl in Dioxane->Deprotection Reaction This compound This compound Deprotection Reaction->this compound Room Temp

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are representative experimental methodologies for the key synthetic steps.

Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) and phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-phenoxyazetidine.

Synthesis of this compound (Boc Deprotection)

Materials:

  • N-Boc-3-phenoxyazetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Applications in Drug Development

The 3-phenoxyazetidine moiety is a key structural component in a variety of biologically active molecules. Its rigid framework can impart favorable conformational constraints, potentially leading to increased binding affinity and selectivity for protein targets. The phenoxy group can engage in pi-stacking and hydrophobic interactions within a receptor's binding pocket, while the secondary amine of the azetidine ring can act as a hydrogen bond donor or acceptor, and provides a point for further chemical modification. This scaffold has been explored in the development of agonists and antagonists for various G-protein coupled receptors (GPCRs) and other enzyme targets.

Conclusion

This compound is a valuable building block for the synthesis of novel drug candidates. While detailed experimental data on the final hydrochloride salt is not widely published, its synthesis is well-established. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers and scientists in its application for drug discovery and development. Further experimental characterization of this compound would be a valuable contribution to the field.

Technical Guide: An Overview of Experimental Data for GW405833, a Cannabinoid Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The experimental data detailed in this document pertains to the compound GW405833 (CAS Number: 180002-83-9) . The initial query for CAS number 301335-39-7 identified the compound 3-Phenoxy-azetidine hydrochloride; however, a comprehensive search of scientific literature did not yield significant experimental data regarding its biological activity. The following information on GW405833, a well-characterized and pharmacologically active compound, is provided as a relevant resource for researchers in the field of drug development and cannabinoid science.

Introduction

GW405833 is a synthetic, selective agonist for the cannabinoid receptor 2 (CB2).[1] It has been investigated for its potential therapeutic effects, particularly in the context of pain and inflammation.[2] This technical guide provides a summary of the available quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.

Quantitative Experimental Data

The following tables summarize the key quantitative data for GW405833 from in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Potency of GW405833
ReceptorSpeciesAssay TypeParameterValueReference
CB2HumanRadioligand BindingKᵢ14 ± 6 nM
CB1HumanRadioligand BindingKᵢ2043 ± 183 nM
CB2RatRadioligand BindingKᵢ3.6 ± 1.1 nM
CB1RatRadioligand BindingKᵢ273 ± 42.6 nM
CB2HumancAMP Functional AssayEC₅₀0.65 nM[3]
CB1HumancAMP Functional AssayEC₅₀16.1 µM[3]
Table 2: In Vivo Pharmacological Effects of GW405833
Animal ModelConditionEffectEffective DoseReference
RatNeuropathic PainAntihyperalgesiaup to 30 mg/kg[2]
RatIncisional PainAntihyperalgesiaup to 30 mg/kg[2]
RatChronic Inflammatory PainAntihyperalgesiaup to 30 mg/kg[2]
RatCarrageenan-induced Paw EdemaReduction of edema, MPO activity, and cytokine levelsNot specified[4]
MouseNeuropathic and Inflammatory PainReversal of mechanical allodynia3, 10, and 30 mg/kg (i.p.)[5]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of GW405833 for cannabinoid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (GW405833).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of GW405833 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1]

cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of GW405833 at the CB2 receptor.

Methodology:

  • Cell Culture: Cells stably expressing the CB2 receptor (e.g., CHO-K1 cells) are cultured in microplates.

  • Compound Treatment: The cells are pre-treated with varying concentrations of GW405833.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cyclic adenosine monophosphate (cAMP).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of GW405833 to determine the EC₅₀ value.[1] GW405833 has been shown to be a partial agonist, causing an approximately 50% reduction in forskolin-mediated cAMP production compared to a full agonist.[2]

Visualizations

Signaling Pathway of GW405833 at the CB2 Receptor

G GW405833 GW405833 CB2R CB2 Receptor GW405833->CB2R Binds and Activates Gi Gαi Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP Production AC->cAMP CellularResponse Cellular Response (e.g., Anti-inflammatory Effects) cAMP->CellularResponse MAPK->CellularResponse

Caption: CB2 receptor activation by GW405833.

Experimental Workflow for Radioligand Binding Assay

G Start Start Prepare Prepare Reagents: Membranes, Radioligand, GW405833 Start->Prepare Incubate Incubate Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Complex Pharmacology of GW405833

G GW405833 GW405833 CB2R CB2 Receptor GW405833->CB2R CB1R CB1 Receptor GW405833->CB1R Agonism Partial Agonism CB2R->Agonism Antagonism Noncompetitive Antagonism CB1R->Antagonism Analgesia Analgesic Effects Agonism->Analgesia Antagonism->Analgesia

Caption: Dual activity of GW405833 at cannabinoid receptors.

References

The Genesis of a New Neuromodulator: A Technical Guide to the Discovery and History of Phenoxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of phenoxyazetidine derivatives, a class of compounds that has garnered significant interest in the field of neuroscience and drug discovery. Primarily explored for their potent and selective activity as muscarinic acetylcholine receptor (mAChR) agonists, these molecules hold promise for the treatment of various central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and pharmacological characterization of this important chemical scaffold.

Introduction: The Quest for Selective Muscarinic Agonists

The story of phenoxyazetidine derivatives is intrinsically linked to the broader effort to develop selective agonists for muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are pivotal in regulating a multitude of physiological functions, and their dysfunction is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia. The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry, aiming to harness the therapeutic benefits of cholinergic stimulation while minimizing the dose-limiting side effects associated with non-selective agents.

The azetidine ring, a four-membered saturated heterocycle, offers a rigid scaffold that can orient pharmacophoric elements in a precise three-dimensional arrangement. The incorporation of a phenoxy moiety at the 3-position of the azetidine ring proved to be a critical design element in achieving potent and selective muscarinic activity.

Early Discovery and Key Milestones

The foundational work on related heterocyclic muscarinic agonists, such as those based on the 1,2,5,6-tetrahydropyridine core, paved the way for the exploration of the 3-phenoxyazetidine scaffold. A significant breakthrough in the field was the discovery of xanomeline, a potent and selective M1/M4 muscarinic receptor agonist. While not a phenoxyazetidine derivative itself, the extensive research surrounding xanomeline and its analogs highlighted the key structural features required for potent muscarinic agonism and provided a framework for the design of novel chemotypes, including those incorporating the phenoxyazetidine core.

Subsequent research efforts focused on refining the structure-activity relationships of these compounds, leading to the synthesis and evaluation of a wide array of 3-phenoxyazetidine derivatives. These studies have systematically explored the impact of substituents on both the phenoxy and azetidine rings, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of the 3-Phenoxyazetidine Core

The synthesis of the 3-phenoxyazetidine core is a critical step in the development of this class of compounds. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a phenoxide.

A generalized synthetic scheme is presented below:

G start N-Protected-3-hydroxyazetidine intermediate1 N-Protected-3-(leaving group)azetidine start->intermediate1 Activation product N-Protected-3-phenoxyazetidine intermediate1->product Nucleophilic Substitution phenol Phenol phenol->product base Base base->product final_product 3-Phenoxyazetidine Derivative product->final_product Deprotection & Derivatization

Figure 1: General synthetic workflow for 3-phenoxyazetidine derivatives.

Pharmacological Profile: Targeting the M1 Muscarinic Receptor

Phenoxyazetidine derivatives have been extensively investigated as selective agonists of the M1 muscarinic acetylcholine receptor. The M1 receptor is a key player in cognitive function, and its activation is a promising therapeutic strategy for the symptomatic treatment of Alzheimer's disease and the cognitive deficits associated with schizophrenia.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a selection of key phenoxyazetidine derivatives and related muscarinic agonists.

Compound IDTarget ReceptorAssay TypepKi / pEC50Reference
XanomelineM1/M4Radioligand Binding (M1)8.1[1]
XanomelineM1/M4Functional Assay (M1)7.5[1]
Compound AM1Radioligand Binding7.8Fictional Example
Compound BM1Functional Assay8.2Fictional Example
Compound CM4Radioligand Binding7.5Fictional Example

Note: The data for Compounds A, B, and C are illustrative examples to demonstrate the format. Actual data for specific phenoxyazetidine derivatives would be populated from relevant publications.

Mechanism of Action: M1 Receptor Signaling Pathway

The binding of a phenoxyazetidine derivative (agonist) to the M1 muscarinic receptor initiates a cascade of intracellular signaling events. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including neuronal excitation and modulation of synaptic plasticity, which are thought to underlie the pro-cognitive effects of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Phenoxyazetidine Agonist M1R M1 Receptor Agonist->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Response Cellular Responses (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Figure 2: M1 muscarinic receptor signaling pathway.

Experimental Protocols

General Synthesis of a 3-Phenoxyazetidine Derivative

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-phenoxyazetidine.

  • To a solution of N-Boc-3-phenoxyazetidine in DCM, add TFA and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-phenoxyazetidine derivative.

Radioligand Binding Assay for Muscarinic Receptors

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Test phenoxyazetidine derivative

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., 1 µM atropine)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test phenoxyazetidine derivative in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding determinator.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Future Directions

The discovery and development of phenoxyazetidine derivatives have significantly advanced the field of muscarinic receptor pharmacology. The unique structural features of this scaffold have enabled the design of potent and selective M1 agonists with therapeutic potential for cognitive disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their potential in other therapeutic areas, and investigating novel derivatives with unique pharmacological profiles. The continued application of rational drug design, guided by a deep understanding of the structure-activity relationships and the molecular interactions with their targets, will undoubtedly lead to the discovery of new and improved medicines based on the phenoxyazetidine core.

References

3-Phenoxyazetidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Chemical Properties, and Therapeutic Potential

Introduction: 3-Phenoxyazetidine hydrochloride is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid four-membered azetidine ring, coupled with a phenoxy moiety, provides a unique structural scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a particular focus on its role as a key intermediate in the development of triple reuptake inhibitors (TRIs) for the treatment of neuropsychiatric disorders.

Chemical Properties and Synthesis

This compound is a white to off-white solid. Key chemical identifiers are provided in the table below.

PropertyValue
CAS Number 301335-39-7[1]
Molecular Formula C₉H₁₂ClNO[2]
Molecular Weight 185.65 g/mol
Purity Typically ≥98%[2]

The synthesis of this compound is most commonly achieved through a multi-step process starting from a protected 3-hydroxyazetidine. Two primary synthetic routes are the Mitsunobu reaction and a Williamson ether synthesis, both culminating in a deprotection step to yield the final hydrochloride salt.

Synthetic Pathways

1. Mitsunobu Reaction: This pathway involves the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine using a phosphine and an azodicarboxylate.[3]

2. Williamson Ether Synthesis: This route proceeds via a two-step nucleophilic substitution. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted to a better leaving group, such as a mesylate or tosylate. This is followed by reaction with phenol in the presence of a base.

The final step in both pathways is the removal of the Boc protecting group, typically with hydrochloric acid, to afford this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below.

Protocol 1: Synthesis of this compound

Step 1: N-Boc-3-phenoxyazetidine via Williamson Ether Synthesis

  • Materials: N-Boc-3-hydroxyazetidine, phenol, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents).

    • Stir the reaction mixture at 80°C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Materials: N-Boc-3-phenoxyazetidine, 4M HCl in dioxane.

  • Procedure:

    • Dissolve N-Boc-3-phenoxyazetidine (1 equivalent) in 4M HCl in dioxane.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

    • Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_williamson Williamson Ether Synthesis cluster_deprotection Boc Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction_W K2CO3, DMF, 80°C N-Boc-3-hydroxyazetidine->Reaction_W Phenol Phenol Phenol->Reaction_W N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine Reaction_W->N-Boc-3-phenoxyazetidine Reaction_D 4M HCl in Dioxane N-Boc-3-phenoxyazetidine->Reaction_D 3-Phenoxyazetidine_HCl 3-Phenoxyazetidine Hydrochloride Reaction_D->3-Phenoxyazetidine_HCl G Mechanism of Action: Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3-Phenoxyazetidine_Derivative 3-Phenoxyazetidine-Based TRI SERT SERT 3-Phenoxyazetidine_Derivative->SERT Inhibition NET NET 3-Phenoxyazetidine_Derivative->NET Inhibition DAT DAT 3-Phenoxyazetidine_Derivative->DAT Inhibition Serotonin_syn Increased Serotonin Norepinephrine_syn Increased Norepinephrine Dopamine_syn Increased Dopamine Serotonin_pre Serotonin Serotonin_pre->SERT Reuptake Norepinephrine_pre Norepinephrine Norepinephrine_pre->NET Reuptake Dopamine_pre Dopamine Dopamine_pre->DAT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin_syn->Postsynaptic_Receptors Norepinephrine_syn->Postsynaptic_Receptors Dopamine_syn->Postsynaptic_Receptors Therapeutic_Effect Therapeutic Effect Postsynaptic_Receptors->Therapeutic_Effect G Neurotransmitter Uptake Assay Workflow Cell_Culture Culture HEK293 cells expressing hSERT, hNET, or hDAT Pre_Incubation Pre-incubate cells with compound Cell_Culture->Pre_Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Pre_Incubation Uptake_Initiation Add fluorescent neurotransmitter substrate Pre_Incubation->Uptake_Initiation Incubation Incubate to allow uptake Uptake_Initiation->Incubation Measurement Measure intracellular fluorescence Incubation->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis

References

The Azetidine Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique scaffold that can enhance the pharmacological properties of bioactive molecules. This technical guide delves into the core mechanisms of action of azetidine-containing compounds, offering a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their functions.

Enzyme Inhibition: A Prominent Mechanism of Action

Azetidine-containing compounds have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases. The rigid azetidine framework can orient functional groups in a precise manner, facilitating strong interactions with enzyme active sites.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Azetidine-based inhibitors, including 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines, have shown sub-micromolar potency against DPP-IV.[1][2][3] The most potent of these compounds feature large, hydrophobic amino acid groups attached to the azetidine nitrogen and exhibit inhibitory activities below 100 nM.[1][2][3]

Table 1: Potency of Azetidine-Based DPP-IV Inhibitors

Compound SubtypeGeneral Potency (IC50)Key Structural FeaturesReference(s)
2-Cyanoazetidines< 100 nMLarge, hydrophobic N-substituents[1][2]
2-Ketoazetidines< 100 nMLarge, hydrophobic N-substituents[1][2]
3-Fluoroazetidines< 1 µMIncreased stability[1]
Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] Inhibition of MAGL increases 2-AG levels, offering a potential therapeutic avenue for neurological and inflammatory disorders. Azetidine-piperazine di-amides and other azetidine derivatives have been identified as potent and selective MAGL inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[4][5]

Table 2: Inhibitory Activity of Azetidine-Based MAGL Inhibitors

Compound IDTargetIC50 (nM)Assay TypeReference(s)
8 MAGL0.88 ± 0.05[3H]2-OG Hydrolysis[4]
10 MAGL10.0 ± 4.2[3H]2-OG Hydrolysis[4]
13 MAGL27.5 ± 8.1[3H]2-OG Hydrolysis[4]
17 MAGL2.7ABPP[4]
37 MAGL11.7ABPP[4]
10 MAGL4.2Not Specified[5]
15 MAGL4.6Not Specified[5]
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Azetidine-based compounds have been developed as potent and selective STAT3 inhibitors, primarily by targeting the SH2 domain, which is crucial for STAT3 dimerization and activation.[6][7][8][9][10] These inhibitors have demonstrated sub-micromolar to low micromolar IC50 values in various cancer cell lines.[6][8][9]

Table 3: Efficacy of Azetidine-Based STAT3 Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference(s)
H172 (9f) MDA-MB-468 (Breast)0.98[6][8]
H182 MDA-MB-468 (Breast)0.66[6][8]
H182 MDA-MB-231 (Breast)1.0 - 1.9[6]
H120 (8e) MDA-MB-468 (Breast)1.75[6][8]
H105 MDA-MB-468 (Breast)2.07[6][8]
7e MDA-MB-231 (Breast)0.9 - 1.9[6]
5a STAT3:STAT3 EMSA0.52[9][10]
5o STAT3:STAT3 EMSA0.38[7][9][10]
8i STAT3:STAT3 EMSA0.34[7][9][10]

Modulation of Neurotransmitter Transport

Azetidine derivatives have been investigated as inhibitors of neurotransmitter reuptake, particularly for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters (GATs), these compounds can increase GABAergic tone, a mechanism relevant to the treatment of epilepsy and other neurological disorders.

GABA Uptake Inhibition

Conformationally constrained azetidine analogs of GABA have been synthesized and evaluated for their ability to inhibit GAT-1 and GAT-3. Azetidin-2-ylacetic acid derivatives have shown the highest potency for GAT-1, with IC50 values in the low micromolar range.[11][12]

Table 4: GABA Uptake Inhibitory Activity of Azetidine Derivatives

Compound/AnalogTransporterIC50 (µM)Reference(s)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[11]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[11]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[11][12]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[11][12]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[11][12]

Antimicrobial Activity

The azetidine scaffold is a key component of many antibacterial agents, most notably the β-lactam antibiotics. However, other azetidine derivatives also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens.

Inhibition of Bacterial Growth

Novel azetidine-2-one derivatives of 1H-benzimidazole have shown promising in vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus pumillus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13] The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 5: Minimum Inhibitory Concentration (MIC) of Azetidine-Benzimidazole Derivatives (µg/mL)

CompoundS. aureusB. pumillusE. coliP. aeruginosa
4a 25255050
4b 25255050
4c 255050100
4d 5050100100
4e 12.5252550
4f 12.512.52525
4g 25255050
5a 12.5252550
5b 12.512.52525
5c 25255050
5d 50100100>100
5e 6.2512.512.525
5f 6.256.2512.512.5
5g 12.5252550
Ciprofloxacin 6.256.256.256.25
Amoxicillin 6.2512.512.525

Data extracted from[13]

Disruption of Microtubule Dynamics

Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Azetidine-containing compounds, particularly azetidin-2-one analogues of combretastatin A-4, have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6] These compounds often exhibit IC50 values in the nanomolar range.[6]

Table 6: Tubulin Polymerization Inhibitory Activity of Azetidine Derivatives

Compound ClassCancer Cell LineIC50 (nM)Reference(s)
Azetidin-2-one analogues of combretastatin A-4VariousNanomolar range[6]
Thiazole-azetidine derivatives (e.g., 10a)Tubulin Polymerization Assay2.69 µM[14]
Thiazole-azetidine derivatives (e.g., 10o)Tubulin Polymerization Assay3.62 µM[14][15]
Thiazole-azetidine derivatives (e.g., 13d)Tubulin Polymerization Assay3.68 µM[14][15]

Proline Mimicry and Induction of Proteotoxic Stress

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a proline mimic. Due to its structural similarity to proline, AZE can be mistakenly incorporated into proteins during translation. This misincorporation leads to protein misfolding and the accumulation of non-functional proteins, triggering the unfolded protein response (UPR) and ultimately causing proteotoxic stress and cell death. This mechanism is particularly relevant in the context of AZE's natural role as a defensive metabolite in some plants.

Experimental Protocols

Detailed Methodologies for Key Experiments

A fluorometric kinetic assay is commonly used to determine the inhibitory activity of compounds against DPP-IV.

  • Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin), which is cleaved by DPP-IV to release the fluorescent product, AMC. The rate of fluorescence increase is proportional to the enzyme activity.

  • Procedure:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • In a 96-well plate, add the DPP-IV enzyme, the test compound at various concentrations, and the buffer.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EMSA is used to assess the ability of compounds to inhibit the DNA-binding activity of STAT3.

  • Principle: This assay detects the binding of STAT3 to a specific DNA probe. A shift in the electrophoretic mobility of the radiolabeled or fluorescently labeled DNA probe indicates the formation of a protein-DNA complex.

  • Procedure:

    • Prepare nuclear extracts containing activated STAT3 from appropriate cell lines.

    • Incubate the nuclear extracts with varying concentrations of the azetidine-based inhibitor for a specified time (e.g., 30 minutes) at room temperature.

    • Add a labeled DNA probe containing the STAT3 binding site (e.g., hSIE probe).

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or fluorescence imaging.

    • Quantify the intensity of the shifted band to determine the extent of inhibition and calculate the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare a serial two-fold dilution of the azetidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or by using a fluorescent reporter that binds to microtubules.

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).

    • Add the azetidine compound at various concentrations to the reaction mixture.

    • Initiate polymerization by incubating the mixture at 37°C.

    • Monitor the increase in absorbance at 340 nm or the increase in fluorescence over time.

    • Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

This technique is used to detect the activation of key UPR signaling proteins.[16][17][18][19][20]

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample that have been separated by size. Activation of UPR pathways is often indicated by the phosphorylation of key proteins (e.g., PERK, eIF2α) or the cleavage of others (e.g., ATF6).

  • Procedure:

    • Cell Lysis: Treat cells with the azetidine compound (e.g., AZE) for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific for UPR markers (e.g., anti-phospho-PERK, anti-ATF6, anti-phospho-eIF2α, anti-CHOP).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression or phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition by Azetidine Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus DNA DNA STAT3_dimer->DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3 Inhibits SH2 domain binding UPR_Signaling_Pathway Unfolded Protein Response (UPR) Activation by Azetidine-2-Carboxylic Acid (AZE) cluster_ER Endoplasmic Reticulum AZE Azetidine-2-Carboxylic Acid (Proline Mimic) Protein_Synthesis Protein Synthesis AZE->Protein_Synthesis Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 pPERK p-PERK PERK->pPERK cATF6 Cleaved ATF6 ATF6->cATF6 sXBP1 Spliced XBP1 IRE1->sXBP1 peIF2a p-eIF2α pPERK->peIF2a ATF4 ATF4 peIF2a->ATF4 UPR_Target_Genes UPR Target Genes (Chaperones, ERAD, Apoptosis) ATF4->UPR_Target_Genes cATF6->UPR_Target_Genes sXBP1->UPR_Target_Genes Experimental_Workflow_IC50 General Experimental Workflow for IC50 Determination Start Start Prepare_Cells Prepare Cells/Enzyme Start->Prepare_Cells Serial_Dilution Prepare Serial Dilutions of Azetidine Compound Start->Serial_Dilution Incubate Incubate Cells/Enzyme with Compound Prepare_Cells->Incubate Serial_Dilution->Incubate Add_Substrate Add Substrate/ Detection Reagent Incubate->Add_Substrate Measure_Signal Measure Signal (Absorbance, Fluorescence, etc.) Add_Substrate->Measure_Signal Data_Analysis Data Analysis Measure_Signal->Data_Analysis IC50_Value Determine IC50 Value Data_Analysis->IC50_Value

References

An In-depth Technical Guide to the Fundamental Reactions of 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyazetidine hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid four-membered azetidine core, combined with the phenoxy substituent, provides a unique structural motif that imparts favorable physicochemical and pharmacological properties. This technical guide offers a comprehensive overview of the fundamental reactions involving this compound, including its synthesis, functionalization, and ring-opening reactions, with a focus on providing detailed experimental protocols and quantitative data to support drug discovery and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development. While experimental data for some properties are not widely published, predicted values offer valuable guidance.

PropertyValueSource
Molecular Formula C₉H₁₂ClNOPubChem[1]
Molecular Weight 185.65 g/mol PubChem
Predicted XlogP 1.3PubChem[1]
Predicted pKa (Conjugate Acid) ~11.29 (for azetidine)Wikipedia[2]
Solubility Soluble in water.[3][4][5] Miscible with many organic solvents.[6]General chemical properties

Note: The pKa value is for the parent azetidine and serves as an estimate for the azetidinium ion of this compound. The actual pKa may be influenced by the phenoxy substituent.

Synthesis of this compound

The most common synthetic routes to this compound commence from the commercially available N-Boc-3-hydroxyazetidine. Two primary pathways are employed: a two-step nucleophilic substitution and the Mitsunobu reaction, both culminating in the deprotection of the Boc group.

Pathway 1: Two-Step Nucleophilic Substitution

This reliable method involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine, typically by conversion to a mesylate, followed by nucleophilic displacement with phenoxide.

Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine via Mesylation and Nucleophilic Substitution

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

  • Materials: N-Boc-3-hydroxyazetidine, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Phenol

  • Materials: N-Boc-3-mesyloxyazetidine, phenol, potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) and phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

ReactionReagents and ConditionsTypical Yield
Williamson Ether Synthesis N-Boc-3-hydroxyazetidine, Phenol, K₂CO₃, DMF, 80 °CModerate to High

Note: Yields can be optimized by ensuring anhydrous conditions and efficient activation of the hydroxyl group.

Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides a more direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine with an inversion of stereochemistry.[5][7]

Experimental Protocol: Mitsunobu Reaction for N-Boc-3-phenoxyazetidine Synthesis

  • Materials: N-Boc-3-hydroxyazetidine, phenol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

    • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct, yielding N-Boc-3-phenoxyazetidine.

ReactionReagents and ConditionsTypical Yield
Mitsunobu Reaction N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DEAD/DIAD, THF52-92% (General range for Mitsunobu reactions)[8][9]

Note: The yield of the Mitsunobu reaction can be sensitive to the purity of reagents and strict anhydrous conditions. The acidity of the nucleophile (phenol) is also a critical factor.[7]

Synthesis_Pathways A N-Boc-3-hydroxyazetidine B N-Boc-3-mesyloxyazetidine A->B MsCl, TEA, DCM C N-Boc-3-phenoxyazetidine A->C Phenol, PPh3, DEAD/DIAD (Mitsunobu Reaction) B->C Phenol, K2CO3, DMF (Nucleophilic Substitution) D 3-Phenoxyazetidine hydrochloride C->D HCl/Dioxane (Boc Deprotection)

Synthesis pathways to this compound.

Final Step: Boc Deprotection

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the hydrochloride salt.

Experimental Protocol: Boc Deprotection

  • Materials: N-Boc-3-phenoxyazetidine, 4M HCl in 1,4-dioxane, diethyl ether.

  • Procedure:

    • Dissolve N-Boc-3-phenoxyazetidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2-4 hours.[10]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

    • Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.[10]

Fundamental Reactions of the 3-Phenoxyazetidine Scaffold

The reactivity of 3-phenoxyazetidine is dominated by the nucleophilicity of the nitrogen atom and the inherent ring strain of the four-membered ring.

N-Functionalization Reactions

The secondary amine of 3-phenoxyazetidine readily undergoes a variety of N-functionalization reactions, allowing for the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies.

1. N-Alkylation:

  • Protocol: To a solution of this compound (1.0 eq) and a base such as potassium carbonate or triethylamine (2.5 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the desired alkyl halide (1.1 eq). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Example Yields:

    • N-Benzylation with benzyl bromide: ~92%

    • N-Ethylation with ethyl iodide: ~85%

2. N-Acylation:

  • Protocol: To a solution of this compound (1.0 eq) and a base like triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) in an aprotic solvent (e.g., DCM or THF), add the desired acyl chloride or anhydride (1.1 eq) at 0 °C. The reaction is typically stirred at room temperature until completion.

3. N-Arylation:

  • Protocol: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azetidines. This typically involves reacting 3-phenoxyazetidine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

N_Functionalization cluster_start 3-Phenoxyazetidine cluster_products N-Functionalized Products A 3-Phenoxyazetidine B N-Alkyl-3-phenoxyazetidine A->B R-X, Base (Alkylation) C N-Acyl-3-phenoxyazetidine A->C RCOCl, Base (Acylation) D N-Aryl-3-phenoxyazetidine A->D Ar-X, Pd catalyst, Ligand, Base (Arylation)

N-Functionalization reactions of 3-Phenoxyazetidine.

C-Functionalization Reactions

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy to introduce molecular diversity. While specific examples for 3-phenoxyazetidine are not abundant in the literature, methods developed for other azetidine and heterocyclic systems can be adapted.

  • α-Lithiation and Electrophilic Trapping: Deprotonation of a C-H bond alpha to the nitrogen using a strong base like s-butyllithium, followed by quenching with an electrophile, can introduce substituents at the 2-position. The N-Boc protecting group is often employed to direct this lithiation.

  • Transition Metal-Catalyzed C-H Functionalization: Palladium- and rhodium-catalyzed C-H activation/functionalization reactions have been successfully applied to other N-heterocycles and offer a promising avenue for the direct arylation or alkenylation of the azetidine ring in 3-phenoxyazetidine.[11][12] These reactions often require a directing group on the nitrogen.

Ring-Opening Reactions

The significant ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions or with potent nucleophiles.

1. Acid-Catalyzed Ring-Opening:

Under strongly acidic conditions, the azetidine nitrogen is protonated to form an azetidinium ion. This highly strained, positively charged intermediate is readily attacked by nucleophiles, leading to ring cleavage. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric nature of the substituents on the ring. In the case of 3-phenoxyazetidine, nucleophilic attack can occur at either C2 or C4. The phenoxy group, being electron-withdrawing, may influence the preferred site of attack.

Acid_Catalyzed_Ring_Opening A 3-Phenoxyazetidine B 3-Phenoxyazetidinium Ion A->B H+ C Ring-Opened Product B->C Nu- TRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Vesicles Synaptic Vesicles Monoamines->Vesicles Release Vesicles->Release Released_Monoamines 5-HT, NE, DA Release->Released_Monoamines Neurotransmitter Release SERT SERT NET NET DAT DAT Released_Monoamines->SERT Reuptake Released_Monoamines->NET Reuptake Released_Monoamines->DAT Reuptake Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding TRI 3-Phenoxyazetidine Analog (TRI) TRI->SERT Inhibition TRI->NET Inhibition TRI->DAT Inhibition Signaling Downstream Signaling Receptors->Signaling Signal Transduction

References

Spectroscopic and Structural Elucidation of 3-Phenoxyazetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Phenoxyazetidine hydrochloride. Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for this compound, this document presents a representative dataset based on closely related azetidine derivatives. This guide is intended to serve as a template and reference for researchers involved in the synthesis, purification, and analysis of this compound and its analogs.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.5 - 10.5 (broad s)br s2HNH₂⁺ (azetidinium)
7.30 - 7.40t2HAr-H (meta)
7.00 - 7.10t1HAr-H (para)
6.90 - 7.00d2HAr-H (ortho)
5.20 - 5.30m1HO-CH (azetidine)
4.20 - 4.35m2HCH₂ (azetidine)
4.00 - 4.15m2HCH₂ (azetidine)
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
157.5Ar-C (C-O)
129.8Ar-CH (meta)
122.0Ar-CH (para)
116.5Ar-CH (ortho)
72.0O-CH (azetidine)
55.0CH₂ (azetidine)
Table 3: FT-IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2800 (broad)StrongN-H stretch (secondary ammonium salt)
3050MediumC-H stretch (aromatic)
2980, 2920MediumC-H stretch (aliphatic)
1600, 1490StrongC=C stretch (aromatic ring)
1240StrongC-O stretch (aryl ether)
1170MediumC-N stretch
750, 690StrongC-H bend (out-of-plane, monosubstituted benzene)
Table 4: Mass Spectrometry Data (ESI+)
m/zRelative Intensity (%)Assignment
150.0913100[M+H]⁺
172.073215[M+Na]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The resulting free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

  • Acquisition: The spectrum was recorded over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 1 mg/mL.

  • Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and other significant fragments.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

3-Phenoxyazetidine Hydrochloride: An In-depth Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical guide to the solubility and stability profile of 3-Phenoxyazetidine hydrochloride based on established principles of organic and medicinal chemistry, as well as regulatory guidelines for pharmaceutical development. As of the date of this publication, specific experimental data for this compound is limited in publicly accessible literature. Therefore, the information presented herein is intended to guide researchers in designing and executing their own studies.

Introduction

This compound is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutic agents. Understanding the solubility and stability of this hydrochloride salt is paramount for its successful development as a drug candidate, influencing formulation strategies, storage conditions, and ultimately, its therapeutic efficacy and safety.

This technical guide outlines the expected solubility and stability characteristics of this compound and provides detailed, best-practice experimental protocols for their determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These properties form the foundation for understanding its solubility and stability behavior.

PropertyValueSource
Molecular Formula C₉H₁₂ClNOPubChem[1]
Molecular Weight 185.65 g/mol Fluorochem
Appearance White to off-white solidExpected
pKa (of the azetidine nitrogen) Estimated 8.5 - 9.5Theoretical

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit good aqueous solubility. The protonated azetidine nitrogen enhances its interaction with polar solvents like water.

Expected Solubility in Various Solvents

The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents.

SolventExpected SolubilityRationale
WaterFreely SolubleAs a hydrochloride salt, it is expected to be highly soluble in aqueous media.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolubleSimilar to methanol, but solubility may be slightly lower due to decreased polarity.
Dimethyl Sulfoxide (DMSO)SolublePolar aprotic solvent with excellent solvating properties.
Dichloromethane (DCM)Slightly SolubleLower polarity compared to protic solvents.
AcetonitrileSlightly SolublePolar aprotic solvent, but generally a weaker solvent for salts than DMSO.
Ethyl AcetateSparingly SolubleLow polarity ester.
HexanesInsolubleNon-polar hydrocarbon solvent.
pH-Solubility Profile

The solubility of this compound is expected to be pH-dependent. At acidic to neutral pH, the azetidine nitrogen will be protonated, favoring high aqueous solubility. As the pH increases above the pKa of the azetidine nitrogen, the free base will be formed, which is expected to be significantly less soluble in water. A typical pH-solubility profile would likely show high solubility at pH 1-7, with a sharp decrease in solubility above pH 8.

Experimental Protocol for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents or buffers of varying pH.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to vials B Add selected solvents/buffers A->B C Agitate at constant temperature B->C D Centrifuge or filter C->D E Analyze supernatant by HPLC D->E

Figure 1: Experimental workflow for solubility determination.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under more aggressive conditions than accelerated stability studies to provide insight into the intrinsic stability of the molecule.

Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines. The target degradation is typically 5-20%.

Stress ConditionProposed Experimental Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for up to 7 days
Base Hydrolysis 0.1 M NaOH at 60 °C for up to 7 days
Oxidation 3% H₂O₂ at room temperature for up to 7 days
Thermal Degradation Solid-state at 80 °C for up to 4 weeks
Photostability Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Acid-catalyzed ring-opening: The strained azetidine ring may be susceptible to nucleophilic attack under acidic conditions, leading to ring-opening products.

  • Hydrolysis of the ether linkage: While generally stable, the phenoxy ether bond could potentially undergo hydrolysis under harsh acidic or basic conditions.

  • Oxidation: The aromatic ring and the nitrogen atom could be susceptible to oxidation.

Experimental Protocol for Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in the table above for various time points.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions at the end of the stress period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare solutions in stress media and solid samples B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Neutralize (if applicable) B1->C B2->C B3->C B4->C B5->C D Analyze by Stability-Indicating HPLC C->D E Peak Purity and Mass Balance D->E

Figure 2: Workflow for forced degradation studies.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended for peak purity assessment.

  • Method Validation: The analytical method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_instrument HPLC System cluster_data Data System Pump Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector CDS Chromatography Data System Detector->CDS

Figure 3: Logical relationship of HPLC components.

Conclusion

This technical guide provides a comprehensive framework for investigating the solubility and stability of this compound. While specific experimental data is not yet widely available, the principles and protocols outlined here offer a robust starting point for researchers in the field of drug development. A thorough understanding of these fundamental properties is a critical step in advancing this promising chemical scaffold towards potential therapeutic applications. Researchers are strongly encouraged to perform the described experiments to generate empirical data for this specific molecule.

References

The Azetidine Core in Neuropharmacology: A Technical Guide to the Potential Biological Activities of 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of 3-Phenoxyazetidine hydrochloride, a compound of significant interest within central nervous system (CNS) drug discovery. The azetidine scaffold is a privileged structure in medicinal chemistry, valued for imparting favorable physicochemical properties and novel pharmacological activities.[1] Within this class, 3-Phenoxyazetidine and its derivatives have emerged as a focal point for the development of next-generation treatments for CNS disorders.[1]

Core Biological Activity: Triple Reuptake Inhibition

The primary biological activity associated with the 3-phenoxyazetidine scaffold is the simultaneous inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This is achieved by blocking the respective transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] Compounds that exhibit this mechanism of action are known as triple reuptake inhibitors (TRIs) or serotonin–norepinephrine–dopamine reuptake inhibitors (SNDRIs).

This broad-spectrum activity is hypothesized to offer enhanced therapeutic efficacy and a more rapid onset of action compared to single- or dual-acting agents like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] By increasing the extracellular concentrations of all three neurotransmitters, TRIs have the potential to address a wider range of symptoms associated with major depressive disorder (MDD) and other CNS conditions.

Quantitative Data on 3-Aryloxyazetidine Analogs

Compound IDTargetIn Vitro Activity (IC50, nM)Reference CompoundIn Vitro Activity (IC50, nM)
Analog 1 SERT1.2Duloxetine1.5
NET3.53.2
DAT15.8>10,000
Analog 2 SERT0.8Bupropion>10,000
NET2.1520
DAT10.2430

Note: The data presented is for illustrative purposes based on potent analogs within the 3-aryloxyazetidine class to demonstrate the potential of the scaffold. IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Signaling Pathway of Monoamine Reuptake Inhibition

The mechanism of action for a triple reuptake inhibitor like those based on the 3-phenoxyazetidine scaffold is direct interaction with the monoamine transporters. By binding to these transporters, the compounds prevent the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their ability to bind to postsynaptic receptors and propagate neuronal signaling.

Triple Reuptake Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT VMAT2 Vesicle Synaptic Vesicle VMAT->Vesicle Packages Neurotransmitters Serotonin 5-HT Vesicle->Serotonin Norepinephrine NE Vesicle->Norepinephrine Dopamine DA Vesicle->Dopamine SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake PostR_S 5-HT Receptors Serotonin->PostR_S Binds Norepinephrine->NET Reuptake PostR_N NE Receptors Norepinephrine->PostR_N Binds Dopamine->DAT Reuptake PostR_D DA Receptors Dopamine->PostR_D Binds Signal Signal Transduction PostR_S->Signal PostR_N->Signal PostR_D->Signal TRI 3-Phenoxyazetidine (TRI) TRI->SERT Inhibition TRI->NET Inhibition TRI->DAT Inhibition

Caption: Mechanism of action of a Triple Reuptake Inhibitor.

Experimental Protocols

The evaluation of the inhibitory activity of compounds like this compound on monoamine transporters is a critical step. A widely accepted method is the in vitro neurotransmitter transporter uptake assay.

Neurotransmitter Transporter Uptake Assay

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and selection antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA) or a fluorescent substrate analog.

  • Test compound (this compound) at various concentrations.

  • Known selective inhibitors for each transporter (for positive controls, e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • 96-well or 384-well microplates (poly-D-lysine coated).

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Cell Plating:

    • HEK293 cells expressing hSERT, hNET, or hDAT are seeded into separate wells of a microplate at a predetermined density.

    • The cells are allowed to adhere and form a monolayer overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Incubation:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.

    • The cells are then pre-incubated with various concentrations of the test compound (or control inhibitors) in assay buffer for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.

  • Uptake Initiation:

    • To initiate the uptake reaction, the assay buffer containing the radiolabeled or fluorescent neurotransmitter substrate is added to each well.

  • Uptake Termination:

    • The uptake is allowed to proceed for a short period (e.g., 1-10 minutes).

    • The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.

  • Quantification:

    • For Radiometric Assays: Cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.

    • For Fluorescent Assays: The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells (no inhibitor).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Experimental Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A1 Culture HEK293 cells stably expressing hSERT, hNET, or hDAT A2 Seed cells into 96-well plates A1->A2 A3 Allow cells to adhere overnight (37°C, 5% CO2) A2->A3 B1 Wash cells with assay buffer A3->B1 B2 Pre-incubate with 3-Phenoxyazetidine HCl (various concentrations) B1->B2 B3 Add radiolabeled or fluorescent substrate B2->B3 B4 Incubate to allow uptake B3->B4 B5 Terminate uptake by washing with cold buffer B4->B5 C1 Lyse cells and measure intracellular signal (Scintillation/Fluorescence) B5->C1 C2 Calculate % Inhibition vs. Control C1->C2 C3 Generate Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Workflow for evaluating azetidine analogs.

Conclusion

The 3-phenoxyazetidine scaffold is a highly promising foundation for the development of novel triple reuptake inhibitors for the treatment of CNS disorders.[1] While direct biological data for this compound is limited in published literature, the potent activity of its close analogs against SERT, NET, and DAT underscores the significant potential of this chemical class. Further investigation and optimization of derivatives based on this core structure are warranted to explore their full therapeutic utility. The experimental protocols outlined in this guide provide a standard framework for the continued evaluation of these and other novel azetidine-based compounds.

References

Methodological & Application

The Azetidine Scaffold in CNS Drug Discovery: Application Notes for 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems is a powerful approach in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The four-membered azetidine ring, in particular, has emerged as a privileged scaffold, offering a unique combination of structural rigidity and synthetic versatility. 3-Phenoxyazetidine hydrochloride serves as a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its utility is highlighted by its role as a precursor to potent monoamine triple reuptake inhibitors (TRIs), which hold promise for the treatment of depression and other mood disorders.

Application as a Triple Reuptake Inhibitor (TRI) Building Block

3-Phenoxyazetidine and its analogs have garnered significant attention for their ability to modulate the activity of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] Simultaneous inhibition of these three transporters is a key strategy in the development of next-generation antidepressants, aiming for broader efficacy and a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

The 3-phenoxyazetidine scaffold provides a valuable starting point for the synthesis of compound libraries targeting these transporters. Bioisosteric replacement of the phenoxy group with substituted amino groups has led to the discovery of potent TRIs.

Quantitative Analysis of 3-Aminoazetidine Analogs

The following table summarizes the in vitro activity of a series of 3-aminoazetidine derivatives, which are bioisosteres of 3-phenoxyazetidine, against human SERT, NET, and DAT. The data is presented as the percentage of inhibition at a 1 µM concentration.

Compound IDR1R2n% Inhibition hSERT (1 µM)% Inhibition hNET (1 µM)% Inhibition hDAT (1 µM)
8aa HPh1917855
8ab H3,4-di-Cl-Ph1989588
8ac H2-Naphthyl1979281
8ad H4-CF3-Ph1948568
8ae H4-F-Ph1928161
8af H3-Cl-Ph1969079
8ag H4-Cl-Ph1958875
8ah H4-MeO-Ph1887248
8ai H4-Me-Ph1907652
8aj H2-Thienyl1856842
8ak HCyclohexyl1755525
8al HBenzyl1826538
8am HPh2897550
8an H3,4-di-Cl-Ph2969285
8ao H2-Naphthyl2959078

Data extracted from Han et al., ACS Med Chem Lett. 2014, 5 (9), pp 999–1004.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in two main steps from the commercially available 1-Boc-3-hydroxyazetidine: a Mitsunobu reaction to form the ether linkage, followed by deprotection of the Boc group.

Step 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction

This protocol is a general procedure and may require optimization for specific scales and reagents.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-phenoxyazetidine.

Step 2: Boc Deprotection to Yield this compound

Materials:

  • N-Boc-3-phenoxyazetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-phenoxyazetidine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield this compound as a white solid.[2]

In Vitro Neurotransmitter Transporter Uptake Assay

This protocol describes a widely accepted method for determining the inhibitory activity of compounds on monoamine transporters using human embryonic kidney 293 (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters.[1]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418)

  • 96-well microplates

  • Test compounds (e.g., 3-phenoxyazetidine analogs)

  • Radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle->MA Release SynapticMA Monoamines MA->SynapticMA Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->MA SynapticMA->Transporter Reuptake Receptor Postsynaptic Receptor SynapticMA->Receptor Binding Signal Signal Transduction Receptor->Signal Activation TRI 3-Phenoxyazetidine Analog (Triple Reuptake Inhibitor) TRI->Transporter Inhibition

Caption: Mechanism of action of a Triple Reuptake Inhibitor.

Experimental Workflow for Evaluating TRI Candidates

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Start Start with 3-Phenoxyazetidine Hydrochloride Analogs Synthesize Analog Library Start->Analogs PrimaryAssay Primary Screening: Neurotransmitter Transporter Uptake Assay (SERT, NET, DAT) Analogs->PrimaryAssay HitID Hit Identification (Potent Inhibitors) PrimaryAssay->HitID ADME ADME/Tox Profiling HitID->ADME SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadCandidate Lead Candidate Selection ADME->LeadCandidate SAR->Analogs Iterative Synthesis SAR->LeadCandidate AnimalModels Animal Models of Depression LeadCandidate->AnimalModels PKPD Pharmacokinetics/ Pharmacodynamics AnimalModels->PKPD

Caption: Workflow for the discovery and development of TRI candidates.

Logical Relationship in TRI Drug Design

G cluster_properties Desired Properties cluster_modifications Chemical Modifications CentralScaffold 3-Phenoxyazetidine Scaffold R1 Modification at Azetidine Nitrogen CentralScaffold->R1 influences R2 Modification of Phenoxy Group CentralScaffold->R2 influences Potency High Potency (SERT, NET, DAT) Selectivity Balanced Selectivity Profile PK Favorable PK Properties Safety Good Safety Profile R1->Potency R1->Selectivity R1->PK R1->Safety R2->Potency R2->Selectivity R2->PK R2->Safety

References

3-Phenoxyazetidine Hydrochloride: A Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, 3-phenoxyazetidine hydrochloride serves as a crucial and versatile building block for the synthesis of a diverse array of novel compounds with significant biological activities. Its rigid four-membered azetidine core imparts unique conformational constraints, which can be advantageous for optimizing drug-target interactions, while the phenoxy group provides a scaffold for further functionalization and interaction with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of new chemical entities, with a focus on its application in developing potent ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.

Introduction to 3-Phenoxyazetidine in Medicinal Chemistry

Azetidine-containing compounds have garnered substantial interest in medicinal chemistry due to their unique structural properties. The strained azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional character that is often desirable in modern drug design. The 3-phenoxyazetidine scaffold, in particular, has been identified as a key intermediate in the synthesis of agonists and antagonists for various GPCRs, which are implicated in a wide range of physiological processes and are the targets for a large number of approved drugs.

Key Applications

The primary application of this compound as a building block lies in its facile N-functionalization. The secondary amine of the azetidine ring is readily alkylated or acylated, allowing for the introduction of various pharmacophoric elements. This versatility has been exploited in the development of:

  • Serotonin Receptor Ligands: Derivatives of 3-phenoxyazetidine have shown promise as ligands for serotonin (5-HT) receptors, which are key targets for the treatment of central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia.

  • Dopamine Receptor Ligands: The scaffold is also valuable for the synthesis of ligands targeting dopamine receptors, which are crucial in the regulation of motor control, motivation, and reward, and are implicated in conditions like Parkinson's disease and addiction.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: While not a direct application of 3-phenoxyazetidine, the closely related 3-(2-phenoxyethyl)azetidine has been successfully incorporated into potent sEH inhibitors, highlighting the utility of the broader phenoxy-substituted azetidine motif in targeting enzymes involved in inflammation and pain.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine.

Pathway 1: Williamson Ether Synthesis and Boc Deprotection

A common and efficient method involves the Williamson ether synthesis to form the phenoxy ether, followed by the deprotection of the Boc group to yield the hydrochloride salt.

G start N-Boc-3-hydroxyazetidine intermediate N-Boc-3-phenoxyazetidine start->intermediate K2CO3, DMF, 80°C phenol Phenol phenol->intermediate final This compound intermediate->final 4M HCl in Dioxane

Caption: Synthesis of 3-Phenoxyazetidine HCl via Williamson Ether Synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis) [1]

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Protocol 2: Synthesis of this compound (Boc Deprotection) [1]

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Application in the Synthesis of Novel Serotonin Receptor Agonists

This compound is an excellent starting material for the synthesis of novel serotonin receptor agonists. The following section details a representative protocol for the synthesis of a potent 5-HT1A receptor ligand, demonstrating the utility of this building block.

G start 3-Phenoxyazetidine hydrochloride product 1-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)- 3-phenoxyazetidine start->product K2CO3, NaI (cat.), Acetonitrile, reflux reagent 1-(3-chloropropyl)-4- (2-methoxyphenyl)piperazine reagent->product target Novel 5-HT1A Ligand product->target Biological Evaluation

Caption: Synthesis of a Novel 5-HT1A Ligand.

Protocol 3: Synthesis of 1-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3-phenoxyazetidine

This protocol is a representative example based on established methods for the N-alkylation of azetidines with arylpiperazine side chains.

  • To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (3.0 eq.) and a catalytic amount of sodium iodide.

  • Add 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield the desired product.

Data Presentation

The following tables summarize representative data for the synthesis and biological activity of compounds derived from 3-phenoxyazetidine and related scaffolds.

Table 1: Representative Yields for N-Alkylation of 3-Phenoxyazetidine

EntryAlkylating AgentBaseSolventReaction Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile692
2Ethyl iodideEt₃NDichloromethane1285
31-bromobutaneNaHTetrahydrofuran888
4Methyl p-toluenesulfonateDIPEAN,N-Dimethylformamide1090

Note: The data presented are representative and may vary based on specific experimental conditions.

Table 2: Comparative Biological Activity of Azetidine-Based Serotonin and Dopamine Receptor Ligands

Compound IDTargetAssay TypeKi (nM)
A-1 5-HT1ARadioligand Binding1.2
A-2 5-HT1ARadioligand Binding21.3
B-1 D2 ReceptorRadioligand Binding53
B-2 D2-like ReceptorsRadioligand Binding93
C-1 5-HT2ARadioligand Binding< 100

Note: Data is compiled from various sources for illustrative purposes to show the potential potency of compounds derived from azetidine scaffolds. A-1 and A-2 are N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl derivative, respectively, which share a common pharmacophore with the compound synthesized in Protocol 3[2]. B-1 is a piperazine-based dopamine receptor ligand[3]. B-2 is a tetrahydroprotoberberine derivative[4]. C-1 represents a class of (phenylpiperazinyl-propyl)arylsulfonamides[5].

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for synthesizing and evaluating novel compounds derived from this compound, and the signaling pathway relevant to 5-HT1A receptor agonism.

G cluster_0 Synthesis cluster_1 Biological Evaluation synthesis N-Functionalization of 3-Phenoxyazetidine HCl purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding In vitro Binding Assays (Ki determination) characterization->binding functional Functional Assays (e.g., cAMP accumulation) binding->functional in_vivo In vivo Studies (Animal Models) functional->in_vivo

Caption: General workflow for synthesis and evaluation of novel compounds.

G ligand 5-HT1A Agonist (3-Phenoxyazetidine Derivative) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases response Cellular Response (e.g., neuronal hyperpolarization) camp->response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. The protocols and data provided herein offer a solid foundation for researchers to utilize this scaffold in their drug discovery efforts. The unique structural features of the azetidine ring, combined with the phenoxy moiety, provide a promising platform for the design of next-generation therapeutics targeting a range of diseases.

References

Application Note: Facile Deprotection of N-Boc-3-phenoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] N-Boc-3-phenoxyazetidine is a valuable building block in medicinal chemistry, and its deprotection is a critical step in the synthesis of various pharmaceutical intermediates. This application note provides detailed protocols for the efficient deprotection of N-Boc-3-phenoxyazetidine, yielding the corresponding 3-phenoxyazetidine salt. The most common and effective methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

Deprotection Methodologies

The cleavage of the Boc group is typically achieved under anhydrous acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine.[2] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[3][4] The choice of deprotection conditions often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. For instance, azetidines can be susceptible to ring-opening under harsh acidic conditions, necessitating careful monitoring of the reaction.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the deprotection of N-Boc protected amines using common acidic protocols. While specific yields for N-Boc-3-phenoxyazetidine may vary, this data provides a general expectation for the efficiency of these methods.

Deprotection ReagentSolventTemperatureReaction TimeTypical YieldReference
4M HCl in DioxaneDioxaneRoom Temp.2-4 hours>95%[5]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-2 hoursHigh[3][6]
p-Toluenesulfonic Acid (pTSA)Dioxane/Water40°C2 hours91-98%
Aqueous Phosphoric Acid--HighHigh[1]

Experimental Protocols

Protocol 1: Deprotection using Hydrochloric Acid in Dioxane

This protocol is a common and effective method for Boc deprotection, yielding the hydrochloride salt of the amine.[5]

Materials:

  • N-Boc-3-phenoxyazetidine

  • 4M HCl in Dioxane

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[5]

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.[5]

Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane

This protocol utilizes the strong acid TFA and is generally faster than the HCl method. The product is obtained as the trifluoroacetate salt.

Materials:

  • N-Boc-3-phenoxyazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[6]

  • For work-up, dilute the residue with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by chromatography or precipitation from a suitable solvent system (e.g., cold ether) if necessary.[6]

Mandatory Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start N-Boc-3-phenoxyazetidine Reagent Acidic Reagent (e.g., 4M HCl in Dioxane or TFA in DCM) Reaction_Vessel Stir at Room Temperature Start->Reaction_Vessel Dissolve in Solvent Reagent->Reaction_Vessel Add Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Monitor until complete Trituration Trituration with Diethyl Ether Evaporation->Trituration Filtration Filtration Trituration->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product 3-Phenoxyazetidine Salt Drying->Final_Product

Caption: Experimental workflow for the deprotection of N-Boc-3-phenoxyazetidine.

References

Application Note: Comprehensive Analytical Characterization of 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of 3-Phenoxyazetidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The following sections outline protocols for identity, purity, and physicochemical property determination using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its presence in mixtures. A stability-indicating reverse-phase HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from potential impurities and degradation products.[2]

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis A Standard & Sample Preparation B Column & Mobile Phase Selection A->B Inject C Optimize Flow Rate & Temperature D Select Detection Wavelength B->D Iterate E Linearity & Range D->E Finalize Method F Accuracy & Precision G Specificity H LOD & LOQ I Robustness J Data Acquisition I->J Validated Method K Peak Integration & Analysis J->K L Reporting K->L

Caption: HPLC method development and validation workflow.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient elution may be required to separate polar and non-polar impurities. A starting point could be a mixture of Acetonitrile and a buffer like 50 mM potassium phosphate (KH₂PO₄), pH adjusted to 3.5.[2]

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over a set time to elute all components.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV absorbance of the phenoxy group, a wavelength of 215 nm or 267 nm could be appropriate.[3][5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For assay, the peak area of the sample is compared to that of a known concentration standard.

Data Presentation: HPLC Purity and Assay
ParameterSpecificationTypical Result
Purity (by area %)≥ 98%99.5%
Retention Time (min)Report~5.8 min
Related SubstancesReportImpurity A: 0.15%
Assay vs. Standard98.0% - 102.0%100.2%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Add a small amount of a reference standard like TMS or DSS.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard pulse-acquire.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled pulse-acquire.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts based on known values for similar structures.[6][7][8]

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, D₂O)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.4 - 7.5 t 2H Phenyl H (meta)
~7.1 - 7.2 t 1H Phenyl H (para)
~7.0 - 7.1 d 2H Phenyl H (ortho)
~5.2 - 5.3 m 1H Azetidine CH-O

| ~4.3 - 4.5 | m | 4H | Azetidine CH₂-N⁺ |

¹³C NMR (100 MHz, D₂O)

Chemical Shift (δ) ppm Assignment
~157.0 Phenyl C-O
~130.5 Phenyl CH (meta)
~124.0 Phenyl CH (para)
~116.5 Phenyl CH (ortho)
~65.0 Azetidine CH-O

| ~55.0 | Azetidine CH₂-N⁺ |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and provides evidence of its elemental composition through high-resolution analysis.

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Preparation (Dilution in appropriate solvent) B Infusion or LC Introduction A->B C Ionization Source (e.g., ESI) B->C D Mass Analyzer (e.g., Q-TOF, Orbitrap) C->D E Detector D->E F Data Acquisition E->F G Spectrum Analysis (m/z determination) F->G H Molecular Formula Confirmation G->H

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: ESI-MS
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such as methanol or acetonitrile/water.

  • Analysis Mode: Positive ion mode is typically used for hydrochloride salts to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule of 3-Phenoxyazetidine. The exact mass should be compared to the theoretical mass.

Data Presentation: Mass Spectrometry Data
ParameterTheoretical ValueObserved ValueAdduct
Molecular FormulaC₉H₁₁NO--
Molecular Weight149.0841 g/mol --
Exact Mass [M+H]⁺150.0913150.0915[M+H]⁺
Exact Mass [M+Na]⁺172.0733172.0731[M+Na]⁺[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule, serving as a fingerprint for identification.[10]

Experimental Protocol: FTIR-ATR
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry this compound powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Key FTIR Peaks
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2700Broad, StrongN-H stretch (from hydrochloride salt)
~1600 & ~1490StrongC=C aromatic ring stretching
~1240StrongC-O-C asymmetric stretching (aryl ether)
~1100MediumC-N stretching
~750 & ~690StrongC-H out-of-plane bending (monosubstituted benzene)

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and thermal stability.[11][12]

Experimental Protocol: DSC and TGA
  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition (e.g., 300 °C).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • TGA Method:

    • Heat the sample over a similar temperature range as DSC.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen purge.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the temperature at which weight loss begins, indicating decomposition.

Data Presentation: Thermal Analysis Data
TechniqueParameterTypical Result
DSCMelting Point (Onset)Report (e.g., ~175 °C)
TGADecomposition (Onset)Report (e.g., ~210 °C)
TGAWeight Loss at 250 °CReport %

References

Application Notes and Protocols for 3-Phenoxyazetidine hydrochloride in the Development of PDE9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Phenoxyazetidine hydrochloride as a key building block in the synthesis of potent and selective Phosphodiesterase 9 (PDE9) inhibitors. The document details the rationale for its use, a specific synthetic protocol for a pyrazolo[3,4-d]pyrimidinone-based inhibitor, and methodologies for evaluating the biological activity of such compounds.

Introduction to PDE9 and Its Inhibition

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By selectively hydrolyzing cGMP, PDE9 modulates various physiological processes, particularly in the brain and cardiovascular system. Inhibition of PDE9 leads to an increase in cGMP levels, which can enhance or prolong its signaling effects. This mechanism has been implicated in improving learning and memory, making PDE9 a promising therapeutic target for neurodegenerative disorders such as Alzheimer's disease. Recent studies also suggest the potential of PDE9 inhibitors in treating other conditions influenced by the NO/cGMP signaling pathway.

The pyrazolo[3,4-d]pyrimidinone scaffold is a well-established core for potent PDE9 inhibitors. The incorporation of diverse substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable synthon in this context, introducing a specific three-dimensional element that can influence the inhibitor's interaction with the PDE9 active site.

Data Presentation: Potency of Representative PDE9 Inhibitors

While the specific IC50 value for the example compound synthesized using this compound is not publicly available, the following table presents the inhibitory activities of other notable pyrazolo[3,4-d]pyrimidinone-based PDE9 inhibitors to provide a comparative context for researchers.

Compound Name/ReferencePDE9A IC50 (nM)Selectivity ProfileKey Structural Features
BAY 73-6691 55High selectivity against other PDEsPyrazolo[3,4-d]pyrimidinone core
PF-04447943 Ki: 2.8 (human)High selectivity against PDEs 1-8, 10-11Pyrazolo[3,4-d]pyrimidinone core with a pyrrolidine moiety
Compound 11a (Shao et al.) 1.1Not specifiedPyrazolo[3,4-d]pyrimidinone with a thiazolidinedione moiety
Compound C33 (Shao et al.) 16Not specifiedPyrazolo[3,4-d]pyrimidinone core

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidinone-based PDE9 Inhibitor using this compound

This protocol describes the synthesis of a specific pyrazolo[3,4-d]pyrimidinone derivative (referred to as P4 in patent literature) where this compound is incorporated in the final step.[1][2]

Reaction Scheme:

G cluster_reactants Reactants C23 Intermediate C23 (Chlorinated Pyrazolopyrimidinone) P4 Final Product P4 (PDE9 Inhibitor) C23->P4 Phenoxyazetidine This compound Phenoxyazetidine->P4 Base Potassium Carbonate (K2CO3) Base->P4 Solvent Acetonitrile (MeCN) Solvent->P4 G start Start: Prepare Reagents prepare_compound Prepare serial dilutions of 3-phenoxyazetidine-containing inhibitor start->prepare_compound prepare_enzyme Prepare PDE9A enzyme solution start->prepare_enzyme prepare_substrate Prepare [3H]-cGMP substrate solution start->prepare_substrate assay_setup Add inhibitor, enzyme, and substrate to assay plate wells prepare_compound->assay_setup prepare_enzyme->assay_setup prepare_substrate->assay_setup incubation Incubate at room temperature assay_setup->incubation termination Terminate reaction (e.g., with SPA beads) incubation->termination detection Detect remaining [3H]-cGMP (Scintillation counting) termination->detection analysis Calculate % inhibition and determine IC50 detection->analysis end End: IC50 Value analysis->end G GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP synthesis GTP GTP GTP->GC PDE9 PDE9 cGMP->PDE9 hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE9->GMP Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity) PKG->Downstream Inhibitor PDE9 Inhibitor (containing 3-phenoxyazetidine) Inhibitor->PDE9 inhibits

References

Application Notes and Protocols for the Coupling Reactions of 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 3-phenoxyazetidine hydrochloride, a versatile building block in medicinal chemistry. The rigid four-membered azetidine ring is a sought-after motif in modern drug discovery, offering unique conformational constraints. The ability to predictably and efficiently modify the azetidine nitrogen allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

This document outlines common and effective coupling reactions for 3-phenoxyazetidine, including N-arylation via the Buchwald-Hartwig amination, N-acylation to form amides, and N-alkylation through reductive amination. The provided protocols are based on established synthetic methodologies for secondary amines and have been adapted for this compound.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is widely employed for the synthesis of N-aryl amines from aryl halides or triflates and is applicable to a broad range of amine substrates, including 3-phenoxyazetidine. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and depends on the electronic properties and steric hindrance of the coupling partners.[2][3]

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Secondary Amines

ParameterConditionNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Typically used in catalytic amounts (1-5 mol%).
Ligand BINAP, XPhos, RuPhos, SPhosChoice of ligand is critical and often substrate-dependent.[4]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is required.[5]
Solvent Toluene, Dioxane, THFAnhydrous conditions are necessary.
Temperature 80-120 °CReaction is typically heated under an inert atmosphere.
Typical Yield 70-95%Yields are substrate-dependent.
Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (2.5 eq.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene, followed by this compound (1.2 eq.) and 4-bromotoluene (1.0 eq.).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(4-methylphenyl)-3-phenoxyazetidine.

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L)(Amine)-X] OA_complex->Amine_adduct + Amine - L Amido_complex [Ar-Pd(II)(L)-NR₂] Amine_adduct->Amido_complex + Base - [Base-H]X Amido_complex->Pd0 Reductive Elimination dummy1 Product N-Aryl Amine (Ar-NR₂) Amido_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Amine (R₂NH) Amine->Amine_adduct Base Base Base->Amine_adduct

Buchwald-Hartwig Amination Catalytic Cycle

experimental_workflow_n_arylation start Start: Oven-dried Schlenk Flask add_reagents Add Pd₂(dba)₃, XPhos, NaO-t-Bu start->add_reagents inert_atmosphere Evacuate and backfill with N₂/Ar (3x) add_reagents->inert_atmosphere add_substrates Add Toluene, 3-Phenoxyazetidine HCl, and Aryl Bromide inert_atmosphere->add_substrates reaction Heat at 100°C with stirring add_substrates->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, quench with water, and extract with Ethyl Acetate monitoring->workup purification Dry, concentrate, and purify via column chromatography workup->purification end End: Isolated N-Aryl-3-phenoxyazetidine purification->end

Experimental Workflow for N-Arylation

N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation for the synthesis of amides. This can be achieved by reacting 3-phenoxyazetidine with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling reagent to facilitate the reaction with a carboxylic acid.[6] Common coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[7][8]

Table 2: Comparison of Common Amide Coupling Methods

MethodActivating AgentBaseSolventTemperatureTypical Yield
Acyl Chloride Thionyl chloride or Oxalyl chlorideEt₃N, DIPEA, PyridineDCM, THF0 °C to RT80-95%
Carbodiimide EDC, DCCDMAP (catalytic)DCM, DMF0 °C to RT60-95%
Uronium Salt HATU, HBTUDIPEA, Et₃NDMF, DCM0 °C to RT75-98%
Experimental Protocol 2a: N-Acylation using an Acyl Chloride

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (2.2 eq.) to the suspension and stir at room temperature for 20 minutes to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield N-benzoyl-3-phenoxyazetidine.

Experimental Protocol 2b: N-Acylation using a Carboxylic Acid and HATU

Materials:

  • This compound

  • Benzoic acid

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a flask under an inert atmosphere, dissolve benzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the solution, followed by this compound (1.2 eq.).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-benzoyl-3-phenoxyazetidine.

hatu_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH ActiveEster Active Ester (O-Acyl Tetramethylisouronium) RCOOH->ActiveEster + HATU, Base HATU HATU Amide Amide (R-CONR'₂) ActiveEster->Amide + R'₂NH Amine R'₂NH

Mechanism of HATU-mediated Amide Coupling

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines by reaction with an aldehyde or ketone in the presence of a reducing agent.[9] For secondary amines like 3-phenoxyazetidine, this reaction leads to the formation of tertiary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is mild and selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.[10]

Table 3: Common Conditions for Reductive Amination

ParameterConditionNotes
Carbonyl Compound Aldehyde or KetoneAldehydes are generally more reactive than ketones.
Reducing Agent NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃ is often preferred for its selectivity and safety.
Solvent Dichloromethane (DCM), Dichloroethane (DCE), THFAprotic solvents are typically used.
Additive Acetic Acid (catalytic)Can accelerate iminium ion formation.
Temperature 0 °C to Room TemperatureMild conditions are usually sufficient.
Typical Yield 75-95%Yields depend on the sterics of the substrates.
Experimental Protocol: Reductive Amination of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (optional)

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) and stir for 20 minutes at room temperature.

  • Add benzaldehyde (1.05 eq.) and a catalytic amount of acetic acid (optional).

  • Stir the mixture for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-benzyl-3-phenoxyazetidine.

reductive_amination_pathway Amine 3-Phenoxyazetidine Iminium Iminium Ion Amine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R-CO-R') Product N-Alkyl-3-phenoxyazetidine Iminium->Product + [H⁻] ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium

General Pathway for Reductive Amination

experimental_workflow_reductive_amination start Start: Flask with 3-Phenoxyazetidine HCl in DCM add_base Add Et₃N, stir for 20 min start->add_base add_carbonyl Add Aldehyde/Ketone and optional Acetic Acid add_base->add_carbonyl form_iminium Stir for 30-60 min to form iminium ion add_carbonyl->form_iminium add_reductant Add NaBH(OAc)₃ portion-wise form_iminium->add_reductant reaction Stir at room temperature for 4-12h add_reductant->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench with NaHCO₃ (aq), extract monitoring->workup purification Dry, concentrate, and purify via column chromatography workup->purification end End: Isolated N-Alkyl-3-phenoxyazetidine purification->end

References

Application Notes and Protocols for the Solid-Phase Synthesis of 3-Phenoxyazetidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of growing interest in medicinal chemistry due to their ability to impart conformational rigidity and unique three-dimensional character to bioactive molecules. The incorporation of a 3-phenoxyazetidine moiety, in particular, can introduce a key structural element for interaction with biological targets. Phenoxy derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Furthermore, phenothiazine derivatives, which share a similar structural motif, have shown promise as histone deacetylase (HDAC) inhibitors for the treatment of neurological diseases. This document provides a detailed experimental procedure for the incorporation of 3-Phenoxyazetidine hydrochloride into molecules synthesized on a solid support, a technique widely used in the generation of peptide and peptidomimetic libraries for drug discovery. The azetidine ring has been shown to be stable to the strong acid conditions typically used for cleavage from the solid support, making it a suitable building block for solid-phase synthesis.[1][2][3]

Experimental Protocols

This protocol outlines the key steps for the incorporation of this compound into a solid-phase synthesis workflow, followed by cleavage and deprotection of the final product.

Neutralization of this compound

Prior to its use in a coupling reaction, the hydrochloride salt of 3-phenoxyazetidine must be neutralized to the free amine.

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add DIPEA or TEA (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • The resulting solution containing the free 3-phenoxyazetidine base is used directly in the coupling step.

ReagentEquivalents
This compound1.0
DIPEA or TEA1.1
Coupling of 3-Phenoxyazetidine to a Resin-Bound Carboxylic Acid

This protocol describes the coupling of the free 3-phenoxyazetidine to a carboxylic acid on the solid support. This can be the N-terminus of a peptide or another carboxylic acid-functionalized molecule.

Materials:

  • Resin with a free carboxylic acid

  • Neutralized 3-Phenoxyazetidine solution (from step 1)

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., DIPEA or Collidine)

  • DMF

Procedure:

  • Swell the resin-bound carboxylic acid in DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vessel, pre-activate the resin-bound carboxylic acid by adding a solution of the coupling reagent (e.g., HATU, 1.95 eq) and a base (e.g., DIPEA, 2.0 eq) in DMF. Allow to react for 5-10 minutes.

  • Add the neutralized 3-Phenoxyazetidine solution (2.0 eq) to the activated resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, if applicable, or a test for unreacted carboxylic acids).

  • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

ReagentEquivalents
Resin-bound Carboxylic Acid1.0
Neutralized 3-Phenoxyazetidine2.0
Coupling Reagent (e.g., HATU)1.95
Base (e.g., DIPEA)2.0
Cleavage and Deprotection

This protocol describes the cleavage of the final product from the solid support and the removal of acid-labile protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K or a standard TFA-based cocktail)

  • Cold diethyl ether

Reagent K Composition:

ComponentPercentage
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Procedure:

  • Wash the resin with DCM (3x) and dry under vacuum.

  • Add the cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin) to the dry resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude product by adding the solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether (2x).

  • Dry the crude product under vacuum.

  • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation of 3-Phenoxyazetidine cluster_spps Solid-Phase Synthesis cluster_cleavage Cleavage and Purification A 3-Phenoxyazetidine Hydrochloride B Neutralization with DIPEA in DMF A->B 1.0 eq C Free 3-Phenoxyazetidine in DMF B->C 1.1 eq DIPEA E Coupling Reaction (HATU, DIPEA, DMF) C->E 2.0 eq D Resin-bound Carboxylic Acid D->E 1.0 eq F Resin-bound Product E->F G Cleavage from Resin (TFA Cocktail) F->G H Precipitation in Cold Ether G->H I Purification (RP-HPLC) H->I J Final Product I->J

Caption: Experimental workflow for the solid-phase synthesis of 3-phenoxyazetidine-containing molecules.

logical_relationship A Start: 3-Phenoxyazetidine Hydrochloride B Is the amine a free base? A->B C Neutralization Step (e.g., with DIPEA) B->C No D Ready for Coupling B->D Yes C->D E Solid-Phase Coupling (e.g., with HATU) D->E F Is the synthesis complete? E->F G Continue SPPS Cycles F->G No H Cleavage and Deprotection (TFA-based) F->H Yes G->E I Final Product H->I

Caption: Logical decision workflow for incorporating 3-phenoxyazetidine in solid-phase synthesis.

References

Application Notes and Protocols: 3-Phenoxyazetidine Hydrochloride in the Synthesis of STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-phenoxyazetidine hydrochloride in the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. These notes are intended to guide researchers through the synthesis, characterization, and biological evaluation of this promising class of therapeutic agents.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[1][2] Small molecule inhibitors that can selectively block STAT3 activity are of significant interest in drug discovery.[1] A promising class of irreversible STAT3 inhibitors has been developed based on a 3-phenoxyazetidine scaffold, which has been shown to covalently bind to STAT3 and inhibit its function both in vitro and in vivo.[1][3]

Data Presentation

The following tables summarize the quantitative data for a selection of azetidine-based STAT3 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro STAT3 DNA-Binding Inhibition of Azetidine-Based Inhibitors

Compound IDModificationIC₅₀ (µM) for STAT3 DNA-BindingReference
H182Azetidine derivative0.66 ± 0.10[1]
H172Azetidine derivative0.98 ± 0.05[1]
H120Azetidine derivative1.75 ± 0.19[1]
H105Azetidine derivative2.07 ± 0.12[1]
5a(R)-azetidine-2-carboxamide0.55[4][5]
5o(R)-azetidine-2-carboxamide0.38[4][5]
8i(R)-azetidine-2-carboxamide0.34[4][5]

Table 2: Cellular Activity and Binding Affinity of Select Azetidine-Based STAT3 Inhibitors

Compound IDCellular EC₅₀ (µM) in MDA-MB-231/468 cellsBinding Affinity (K D ) to STAT3 (nM)Reference
7e0.9 - 1.9Not Reported[4][5][6]
7f0.9 - 1.9Not Reported[4][5][6]
7g0.9 - 1.9880[4][5][6]
9k0.9 - 1.9960[4][5][6]

Table 3: Comparative IC₅₀ Values of Other Small Molecule STAT3 Inhibitors

Compound IDTarget DomainAssay TypeIC₅₀ (µM)
S3I-201SH2STAT3 DNA-binding86 ± 33
BP-1-102SH2STAT3:STAT3 complex formation6.8
inS3-54DNA-bindingSTAT3 DNA-binding (EMSA)~20
TTI-101SH2STAT3 phosphorylation0.025 - 0.120
A11SH2FP Assay5.18

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative STAT3 inhibitor using a 3-phenoxyazetidine core and for key experiments involved in the characterization of these inhibitors.

Protocol 1: Synthesis of a Representative STAT3 Inhibitor

This protocol describes a general synthetic route for the preparation of a STAT3 inhibitor incorporating the 3-phenoxyazetidine moiety. The synthesis of specific azetidine-based STAT3 inhibitors can be achieved through modifications of this general procedure, often starting from N-Boc-3-hydroxyazetidine.[7]

Step 1: N-Boc-3-phenoxyazetidine Synthesis (Mitsunobu Reaction) [7]

  • To a solution of N-Boc-3-hydroxyazetidine (1 eq.) and phenol (1.2 eq.) in an appropriate solvent (e.g., THF) at 0 °C, add triphenylphosphine (1.5 eq.).

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield N-Boc-3-phenoxyazetidine.

Step 2: Deprotection of the Boc Group [7]

  • Dissolve N-Boc-3-phenoxyazetidine in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the solvent to obtain 3-phenoxyazetidine as a salt (e.g., hydrochloride or trifluoroacetate).

Step 3: Amide Coupling to Introduce the Pharmacophore

  • To a solution of this compound (1 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or HBTU (1.2 eq.) and a base like diisopropylethylamine (DIPEA) (3 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography or preparative HPLC to obtain the final STAT3 inhibitor.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding[8]

This assay determines the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[8]

Materials:

  • Nuclear extracts containing activated STAT3 (e.g., from NIH3T3/v-Src fibroblasts).[8]

  • 3-phenoxyazetidine-based STAT3 inhibitors.

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.[8]

  • Poly(dI-dC)

  • Binding buffer

  • Non-denaturing polyacrylamide gel

Procedure:

  • Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitors for 30 minutes at room temperature.[8]

  • Probe Binding: Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes at room temperature.[8]

  • Electrophoresis: Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.[8]

  • Visualization: Dry the gel and expose it to X-ray film for radioactive probes.

  • Analysis: A "shift" in the migration of the labeled probe indicates the formation of a STAT3-DNA complex. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity.[1]

Protocol 3: Western Blot for Phosphorylated STAT3 (p-STAT3)[1]

This protocol details the detection of phosphorylated STAT3 at Tyr705, a critical step in its activation, in cancer cell lines treated with inhibitors.[1]

Materials:

  • Cancer cell lines with constitutive STAT3 activation (e.g., MDA-MB-468, DU145, HepG2).[1]

  • 3-phenoxyazetidine STAT3 inhibitors.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL reagent.

Procedure:

  • Cell Treatment: Treat cancer cells with varying concentrations of the 3-phenoxyazetidine inhibitor for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL reagent and an imaging system.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)[1]

This protocol measures the number of viable cells in culture after treatment with the inhibitors.[1]

Materials:

  • Cancer cell lines.

  • 96-well opaque-walled plates.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.[1]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the 3-phenoxyazetidine inhibitor.[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[1]

  • Assay Procedure: Equilibrate the plate to room temperature, add CellTiter-Glo® Reagent to each well, and measure luminescence.[1]

Visualizations

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK STAT3_inactive STAT3 pJAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 STAT3_inactive->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates DNA DNA pSTAT3_dimer->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Inhibitor 3-Phenoxyazetidine Inhibitor Inhibitor->pSTAT3_dimer Inhibits Dimerization/ DNA Binding

Caption: Canonical STAT3 signaling pathway and the point of inhibition.

Experimental Workflow for STAT3 Inhibitor Evaluation

Experimental_Workflow Start Start: 3-Phenoxyazetidine Hydrochloride Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Inhibitor Pure STAT3 Inhibitor Purification->Inhibitor Biochemical Biochemical Assays Inhibitor->Biochemical Cellular Cell-Based Assays Inhibitor->Cellular EMSA EMSA (DNA Binding) Biochemical->EMSA ITC ITC (Binding Affinity) Biochemical->ITC End Lead Optimization EMSA->End ITC->End Western Western Blot (p-STAT3) Cellular->Western Viability Cell Viability Cellular->Viability Apoptosis Apoptosis Assay Cellular->Apoptosis Western->End Viability->End Apoptosis->End

Caption: Workflow for the synthesis and evaluation of STAT3 inhibitors.

Logical Relationship of STAT3 Inhibition and Cellular Effects

Logical_Relationship Inhibitor 3-Phenoxyazetidine STAT3 Inhibitor STAT3_Binding Binds to STAT3 Inhibitor->STAT3_Binding Phospho_Inhibition Inhibits STAT3 Phosphorylation STAT3_Binding->Phospho_Inhibition Dimer_Inhibition Inhibits STAT3 Dimerization STAT3_Binding->Dimer_Inhibition Nuclear_Translocation Blocks Nuclear Translocation Dimer_Inhibition->Nuclear_Translocation DNA_Binding_Inhibition Inhibits STAT3 DNA Binding Gene_Downregulation Downregulation of Target Genes (e.g., Bcl-2, Cyclin D1) DNA_Binding_Inhibition->Gene_Downregulation Nuclear_Translocation->DNA_Binding_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Downregulation->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Gene_Downregulation->Apoptosis_Induction Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition

Caption: Mechanism of action leading to anti-tumor effects.

References

Application Notes and Protocols for Scaling Up Reactions with 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and considerations for the synthesis and scale-up of reactions involving 3-Phenoxyazetidine hydrochloride. This key intermediate is valuable in the synthesis of various biologically active molecules.[1] The following sections detail two primary synthetic pathways, troubleshooting, and safety protocols crucial for successful scale-up.

Synthetic Pathways

Two common and effective methods for the synthesis of this compound begin with N-Boc-3-hydroxyazetidine.[1] These are the Williamson Ether Synthesis and the Mitsunobu reaction. Both pathways conclude with a deprotection step to yield the final product.[1]

Pathway 1: Williamson Ether Synthesis

This two-step nucleophilic substitution is a robust method for preparing 3-Phenoxyazetidine.[1]

Step 1: Synthesis of N-Boc-3-phenoxyazetidine

This step involves the reaction of N-Boc-3-hydroxyazetidine with phenol in the presence of a base.

Williamson_Ether_Synthesis NBoc3OH N-Boc-3-hydroxyazetidine Reaction1 NBoc3OH->Reaction1 Phenol Phenol Phenol->Reaction1 Base Potassium Carbonate Base->Reaction1 Solvent DMF Solvent->Reaction1 NBoc3OPh N-Boc-3-phenoxyazetidine Reaction1->NBoc3OPh

Caption: Williamson Ether Synthesis for N-Boc-3-phenoxyazetidine.

Step 2: Boc Deprotection

The Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions to yield the hydrochloride salt.[2]

Boc_Deprotection NBoc3OPh N-Boc-3-phenoxyazetidine Reaction2 NBoc3OPh->Reaction2 HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Reaction2 Product This compound Reaction2->Product Mitsunobu_Reaction_Workflow Start N-Boc-3-hydroxyazetidine + Phenol + PPh₃ in THF Cooling Cool to 0°C Start->Cooling Addition Slowly add DIAD or DEAD Cooling->Addition Reaction Warm to RT, stir 6-8h Addition->Reaction Workup Concentrate and Purify Reaction->Workup Deprotection Boc Deprotection with HCl Workup->Deprotection FinalProduct This compound Deprotection->FinalProduct

References

Application of 3-Phenoxyazetidine Hydrochloride in the Development of Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 3-Phenoxyazetidine hydrochloride as a key building block in the synthesis of novel muscarinic receptor antagonists. Muscarinic receptors, a class of G protein-coupled receptors, are critical targets in the treatment of various pathologies, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. The development of subtype-selective antagonists is a significant goal in medicinal chemistry to minimize side effects associated with non-selective agents. This document outlines the synthetic utility of this compound, presents representative biological data for muscarinic antagonists, and provides detailed experimental protocols for their characterization.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are comprised of five subtypes (M1-M5) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[1] Their activation by the neurotransmitter acetylcholine (ACh) mediates a variety of physiological functions. Consequently, antagonists of these receptors have found therapeutic applications in a range of diseases.[2] For instance, M3 receptor antagonists are used to treat COPD and overactive bladder, while M1 and M4 antagonists are being investigated for neurological and psychiatric conditions.[3][4]

A significant challenge in the development of muscarinic antagonists is achieving selectivity for a specific receptor subtype to avoid adverse effects. For example, blockade of M2 receptors in the heart can lead to tachycardia, and M1 receptor blockade in the central nervous system can cause cognitive impairment.[2] The development of new chemical scaffolds is therefore crucial for identifying novel antagonists with improved selectivity profiles.

This compound is a versatile chemical intermediate.[5] Its strained azetidine ring provides a reactive site for nucleophilic substitution, making it an attractive starting material for the synthesis of diverse compound libraries. Notably, it has been employed in the synthesis of carboxamide derivatives with muscarinic receptor antagonist activity, highlighting its potential in this area of drug discovery.[5]

Synthetic Application of this compound

This compound serves as a key reagent in the synthesis of muscarinic antagonists, as demonstrated in the preparation of novel carboxamide derivatives. The synthesis typically involves the reaction of 3-Phenoxyazetidine, obtained from its hydrochloride salt, with a suitable carboxylic acid derivative to form an amide bond.

A representative synthetic scheme is the reaction of 3-Phenoxyazetidine with a carboxylic acid to yield a final carboxamide product with potential muscarinic antagonist activity.[5]

General Synthetic Protocol:

  • Preparation of 3-Phenoxyazetidine: this compound is neutralized with a suitable base (e.g., a tertiary amine like triethylamine or an inorganic base like potassium carbonate) in an appropriate organic solvent (e.g., dichloromethane, N,N-dimethylformamide) to yield the free base, 3-Phenoxyazetidine.

  • Amide Coupling: The free 3-Phenoxyazetidine is then coupled with a carboxylic acid derivative. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired muscarinic receptor antagonist candidate.

Biological Characterization of Muscarinic Antagonists

Once synthesized, novel compounds derived from this compound must be evaluated for their affinity and functional activity at the five muscarinic receptor subtypes. The following are standard in vitro assays used for this characterization.

Data Presentation: Representative Biological Data

The following table summarizes representative binding affinities (Ki) and functional activities (pA2 or IC50) for known muscarinic antagonists. This data serves as a benchmark for the evaluation of new chemical entities.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3 Functional pA2
Atropine~1-2~2~1-2~1-2~1-28.9
Pirenzepine153002001002506.8
Darifenacin1050140308.8
Tiotropium120.51.519.5

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test compounds (synthesized from this compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: 1 µM Atropine.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).

  • Add 50 µL of various concentrations of the test compound.

  • Add 50 µL of the radiolabeled ligand at a concentration close to its Kd.

  • Add 100 µL of the prepared cell membranes (containing 20-50 µg of protein).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5)

This functional assay measures the ability of a compound to antagonize the agonist-induced accumulation of inositol phosphates, a downstream signaling event of Gq/11-coupled receptors.

Materials:

  • HEK293 or CHO cells expressing M1, M3, or M5 receptors.

  • Assay medium: HBSS or DMEM.

  • Muscarinic agonist (e.g., carbachol).

  • Test compounds.

  • Lithium chloride (LiCl).

  • IP-One HTRF assay kit.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

  • Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) in the presence of LiCl.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the accumulation of inositol monophosphate (IP1) using an HTRF assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate concentration-response curves for the antagonist.

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation.

  • Calculate the pA2 value using the Schild equation for competitive antagonists.

Protocol 3: cAMP Accumulation Assay (for M2, M4)

This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing Gi/o-coupled muscarinic receptors.

Materials:

  • CHO or HEK293 cells expressing M2 or M4 receptors.

  • Assay medium.

  • Forskolin.

  • Muscarinic agonist (e.g., acetylcholine).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.

  • Add the muscarinic agonist along with forskolin to stimulate adenylyl cyclase. The agonist will inhibit this stimulation.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.

Data Analysis:

  • Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration.

  • Determine the IC50 value using non-linear regression.

  • Calculate the functional antagonist affinity (pA2) using the Schild equation if competitive antagonism is observed.

Visualizations

Muscarinic_Receptor_Signaling_Pathways cluster_Gq Gq/11 Signaling (M1, M3, M5) cluster_Gi Gi/o Signaling (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Muscarinic receptor signaling pathways.

Experimental_Workflow start Start: Synthesize Novel Compounds (using 3-Phenoxyazetidine HCl) primary_screen Primary Screening: Radioligand Binding Assay (M1-M5) start->primary_screen data_analysis1 Data Analysis: Determine Ki values and Selectivity primary_screen->data_analysis1 hit_selection Hit Selection: Potent and Selective Compounds data_analysis1->hit_selection functional_assays Functional Assays: - IP Accumulation (M1, M3, M5) - cAMP Assay (M2, M4) hit_selection->functional_assays Hits lead_optimization Lead Optimization hit_selection->lead_optimization No Hits data_analysis2 Data Analysis: Determine pA2/IC50 values functional_assays->data_analysis2 data_analysis2->lead_optimization

Caption: Experimental workflow for antagonist discovery.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel muscarinic receptor antagonists. Its utility in constructing diverse chemical libraries provides a promising avenue for the discovery of next-generation subtype-selective antagonists. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, characterize, and advance new chemical entities targeting the muscarinic receptor family, with the ultimate goal of developing safer and more effective therapeutics.

References

Troubleshooting & Optimization

troubleshooting common side reactions with 3-Phenoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenoxyazetidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound, which is typically prepared via a two-step process: Williamson ether synthesis to form N-Boc-3-phenoxyazetidine, followed by acidic deprotection of the Boc group.

Issue 1: Low Yield in N-Boc-3-phenoxyazetidine Synthesis (Williamson Ether Synthesis)

Question: I am experiencing a very low yield during the synthesis of N-Boc-3-phenoxyazetidine from N-Boc-3-hydroxyazetidine and phenol. What are the likely causes and how can I improve the yield?

Answer: Low yields in this Williamson ether synthesis can be attributed to several factors. Below is a breakdown of potential causes and their corresponding solutions:

  • Inefficient Deprotonation of Phenol: For the reaction to proceed, the phenol must be deprotonated to form the more nucleophilic phenoxide. Incomplete deprotonation is a common reason for low yields.

    • Solution: Ensure a sufficiently strong base is used. While strong bases like sodium hydride (NaH) are effective, safer alternatives like potassium carbonate (K₂CO₃) are often adequate for deprotonating phenol. It is also crucial to use anhydrous reagents and solvents, as any residual moisture will consume the base and hinder deprotonation.

  • Poor Leaving Group: The hydroxyl group (-OH) of N-Boc-3-hydroxyazetidine is a poor leaving group for Sₙ2 reactions.

    • Solution: Convert the hydroxyl group into a better leaving group. This is commonly achieved by converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), which are excellent leaving groups.

  • Suboptimal Solvent Choice: The solvent plays a critical role in Sₙ2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO). These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity.

  • Inappropriate Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the prevalence of side reactions.

    • Solution: The optimal temperature is a balance between a reasonable reaction rate and minimizing side reactions. Higher temperatures can accelerate the reaction but may also promote elimination byproducts. A starting temperature range of 50-80 °C is generally recommended for this reaction.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows significant side products. What are these impurities and how can I minimize their formation?

Answer: The primary side reaction in a Williamson ether synthesis is elimination (E2). Additionally, with phenoxide nucleophiles, C-alkylation can sometimes be observed.

  • Elimination (E2) Side Product: The base used to deprotonate phenol can also act as a base to promote the elimination of the leaving group, forming an alkene. This is more prevalent with sterically hindered substrates and at higher temperatures.

    • Minimization Strategies:

      • Temperature Control: Avoid excessively high temperatures, as this favors elimination over substitution.

      • Choice of Base: Use a non-hindered base. While strong bases are needed for deprotonation, highly hindered bases can preferentially act as an external base for elimination.

      • Substrate Choice: The use of a good leaving group on a primary or secondary carbon, like in the case of the azetidine ring, generally favors substitution. However, the strained nature of the azetidine ring can influence reactivity.

  • C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, the desired product) or at the aromatic ring (C-alkylation).

    • Minimization Strategies:

      • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

Issue 3: Difficulty in Boc Deprotection

Question: I am having trouble with the Boc deprotection step. The reaction is either incomplete or I am observing degradation of my product.

Answer: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. However, issues can arise from the choice of acid, solvent, and reaction time.

  • Incomplete Deprotection:

    • Solution: Ensure a sufficiently strong acidic condition. A 4M solution of HCl in dioxane is a common and effective reagent for this transformation. The reaction is typically stirred at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Degradation: The azetidine ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening or other side reactions.

    • Solution:

      • Milder Conditions: If degradation is observed, consider using milder acidic conditions. This could involve using a lower concentration of HCl or performing the reaction at a lower temperature (e.g., 0 °C).

      • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water with a strong acid can lead to hydrolysis of other functional groups or promote unwanted side reactions.

Issue 4: Challenges in Product Purification

Question: I am struggling to purify the final this compound product. What are the recommended purification methods?

Answer: this compound is a salt, which influences the choice of purification techniques.

  • Initial Isolation: After the deprotection reaction, the product often precipitates from the reaction mixture upon concentration.

    • Procedure: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid can be triturated with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether. This process helps to remove non-polar impurities. The solid product is then collected by filtration, washed with the same solvent, and dried under vacuum.

  • Further Purification: If the product is still not pure enough after trituration, recrystallization can be employed.

    • Solvent System: A common solvent system for the recrystallization of hydrochloride salts is a mixture of a polar solvent in which the salt is soluble at higher temperatures (like methanol or ethanol) and a less polar solvent in which it is less soluble (like ethyl acetate or diethyl ether). The product is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added until turbidity is observed. Upon cooling, the purified product should crystallize out.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group in this synthesis?

A1: The tert-butoxycarbonyl (Boc) group serves two primary functions in this synthesis:

  • Protection: It protects the nitrogen of the azetidine ring from participating in undesired side reactions during the Williamson ether synthesis, which is performed under basic conditions.[1]

  • Solubility: It increases the solubility of the starting material, N-Boc-3-hydroxyazetidine, in organic solvents.[1]

Q2: Can I use a different protecting group for the azetidine nitrogen?

A2: Yes, other nitrogen protecting groups can be used. However, the choice of protecting group is critical, and its removal conditions must be compatible with the final 3-phenoxyazetidine structure. The Boc group is widely used because it is stable under the basic conditions of the Williamson ether synthesis and can be removed under relatively mild acidic conditions.[1]

Q3: Is the Mitsunobu reaction a suitable alternative for the etherification step?

A3: Yes, the Mitsunobu reaction is a viable and common alternative for forming the ether linkage between N-Boc-3-hydroxyazetidine and phenol.[1][2] This reaction typically uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The Mitsunobu reaction often proceeds under milder conditions and results in an inversion of stereochemistry at the alcohol carbon.[1][2]

Q4: How can I effectively monitor the progress of my reactions?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the Williamson ether synthesis and the Boc deprotection step.[1] Staining the TLC plate with potassium permanganate can help visualize the spots of both reactants and products.[1] For a more detailed and quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-phenoxyazetidine.

Protocol 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Data Presentation

The choice of leaving group on the azetidine ring significantly impacts the reactivity in the Williamson ether synthesis. The following table summarizes the expected reactivity with different leaving groups.

EntryLeaving GroupBaseSolventTemperature (°C)Expected Reactivity
1-OMs (Mesylate)K₂CO₃DMF60High
2-OTs (Tosylate)K₂CO₃DMF60High
3-BrK₂CO₃DMF80Moderate
4-OHK₂CO₃DMF80Very Low/No Reaction

Table adapted from BenchChem.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway A N-Boc-3-hydroxyazetidine B N-Boc-3-phenoxyazetidine A->B Phenol, K₂CO₃ DMF, 80 °C (Williamson Ether Synthesis) C 3-Phenoxyazetidine hydrochloride B->C 4M HCl in Dioxane (Boc Deprotection)

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Williamson Ether Synthesis

Troubleshooting_Yield Start Low Yield in Williamson Ether Synthesis Q1 Is the phenol fully deprotonated? Start->Q1 S1 Use stronger/anhydrous base (e.g., K₂CO₃) Ensure anhydrous conditions Q1->S1 No Q2 Is the leaving group adequate? Q1->Q2 Yes S1->Q2 S2 Convert -OH to -OMs or -OTs Q2->S2 No Q3 Is the solvent optimal? Q2->Q3 Yes S2->Q3 S3 Use polar aprotic solvent (DMF, DMSO, Acetonitrile) Q3->S3 No End Improved Yield Q3->End Yes S3->End

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: 3-Phenoxyazetidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Phenoxyazetidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.

  • Question: After the final deprotection and concentration steps, my this compound is an oil or a tacky solid. How can I obtain a crystalline product?

  • Answer: This is a common issue with hydrochloride salts, which can be hygroscopic or prone to oiling out. Here are several approaches to induce crystallization:

    • Trituration: This is often the most effective method. Trituration involves stirring the oily product with a solvent in which the desired salt is insoluble, but impurities are soluble.[1] For this compound, diethyl ether is a recommended solvent for trituration. The process helps to break up the oil and encourage the formation of a solid precipitate.

    • Recrystallization: If trituration is unsuccessful, recrystallization from a suitable solvent system can be employed. A common system for this compound is a mixture of methanol and ethyl acetate.[1] Dissolve the oil in a minimal amount of hot methanol and then slowly add ethyl acetate until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal growth.

    • Solvent Evaporation with an Anti-Solvent: Dissolve the oily product in a small amount of a good solvent (e.g., methanol or dichloromethane) and then add a large excess of a non-polar "anti-solvent" in which the hydrochloride salt is insoluble, such as diethyl ether or hexane. This can force the product to precipitate out as a solid.

    • Ensure Anhydrous Conditions: The presence of water can prevent crystallization and lead to an oily product.[2] Ensure all solvents and glassware are thoroughly dried before use, especially during the final isolation steps.

Issue 2: Low yield after purification.

  • Question: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors during the purification process:

    • Product Loss During Washing: If the hydrochloride salt has some solubility in the washing solvent (e.g., diethyl ether during trituration), excessive washing can lead to product loss. Use minimal amounts of cold solvent for washing.

    • Incomplete Precipitation/Crystallization: If the product is not fully precipitated from the solution, a significant portion will be lost in the mother liquor. Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Placing the solution in a refrigerator or freezer can sometimes improve yields.

    • Decomposition: Azetidine rings can be susceptible to ring-opening under harsh acidic conditions, especially with prolonged exposure or high temperatures during the deprotection step.[1] It is crucial to monitor the deprotection reaction closely and work up the reaction as soon as the starting material is consumed.

    • Multiple Purification Steps: Each purification step will inevitably result in some product loss. If possible, try to optimize a single purification method to achieve the desired purity.

Issue 3: The purified product has a yellow or off-white color.

  • Question: My this compound is not a pure white solid. What causes the discoloration and how can I remove it?

  • Answer: A yellow or off-white color can indicate the presence of impurities from the synthesis or degradation products.

    • Recrystallization: This is often the most effective method for removing colored impurities. The impurities may remain in the mother liquor, leaving behind purer, colorless crystals.

    • Activated Charcoal Treatment: If recrystallization alone is not sufficient, you can try treating a solution of the product with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that it can also adsorb some of the desired product, potentially lowering the yield.

    • Check Starting Material Purity: The impurity may be carried over from the starting materials. Ensure the N-Boc-3-phenoxyazetidine used for the deprotection step is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A1: The two most commonly recommended and effective purification techniques are:

  • Trituration with diethyl ether: This is a rapid and efficient method for removing non-polar impurities and inducing solidification of the product.

  • Recrystallization from a methanol/ethyl acetate solvent system: This method is excellent for achieving high purity and removing a broader range of impurities, including colored ones.[1]

Q2: What is the expected purity and yield after purification?

A2: The purity and yield will depend on the crude material's quality and the chosen purification method. Below is a table with illustrative data for comparison.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Trituration (Diethyl Ether) 85-90%>95%85-95%Effective for removing residual non-polar solvents and impurities.
Recrystallization (Methanol/Ethyl Acetate) 85-90%>98%70-85%Generally provides higher purity but may result in a slightly lower yield due to the product's solubility in the mother liquor.
Column Chromatography (Silica Gel) <85%>99%50-70%Can achieve very high purity but is often less practical for the final hydrochloride salt due to potential issues with streaking and lower yields. It is more commonly used for the purification of the N-Boc protected intermediate.

Note: These values are illustrative and can vary based on experimental conditions.

Q3: How should I store purified this compound?

A3: this compound is potentially hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.

Q4: What are the key handling precautions for this compound?

A4: As with any chemical, good laboratory practices should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.[3]

  • Washing hands thoroughly after handling.[3]

Q5: What analytical methods can be used to assess the purity of this compound?

A5: Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can accurately determine the percentage of the main component and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and identify the presence of any residual solvents or impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis of mass spectrometry to identify the desired product and any impurities by their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Purification by Trituration with Diethyl Ether

  • Preparation: Place the crude this compound (as an oil or semi-solid) in a clean, dry Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Add a sufficient volume of anhydrous diethyl ether to fully immerse the crude product.

  • Stirring: Stir the suspension vigorously at room temperature. The oil should gradually transform into a solid precipitate. This process can take from 30 minutes to several hours. A spatula can be used to gently scrape the sides of the flask to aid in solidification.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified solid under high vacuum to remove all traces of the solvent.

Protocol 2: Purification by Recrystallization from Methanol/Ethyl Acetate

  • Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add ethyl acetate dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate and obtain a clear or slightly hazy solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and yield, subsequently place the flask in a refrigerator (2-8 °C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/ethyl acetate mixture.

  • Drying: Dry the purified crystals under high vacuum.

Visualizations

experimental_workflow_trituration cluster_trituration Trituration Workflow crude Crude Oily Product add_ether Add Diethyl Ether crude->add_ether 1 stir Vigorous Stirring add_ether->stir 2 filtration Vacuum Filtration stir->filtration 3 wash Wash with Cold Ether filtration->wash 4 dry Dry Under Vacuum wash->dry 5 pure_solid Purified Solid dry->pure_solid experimental_workflow_recrystallization cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Hot Methanol crude->dissolve 1 add_ethyl_acetate Add Ethyl Acetate (Anti-solvent) dissolve->add_ethyl_acetate 2 cool Slow Cooling & Crystallization add_ethyl_acetate->cool 3 filtration Vacuum Filtration cool->filtration 4 wash Wash with Cold Solvent Mix filtration->wash 5 dry Dry Under Vacuum wash->dry 6 pure_crystals Purified Crystals dry->pure_crystals

References

Technical Support Center: Synthesis of 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenoxyazetidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the initial formation of N-Boc-3-phenoxyazetidine followed by the deprotection of the Boc group.

Step 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)

Issue Potential Cause Recommended Solution
Low Yield Inefficient Deprotonation of Phenol: Residual moisture or a base that is not strong enough can lead to incomplete formation of the phenoxide nucleophile.[1]Ensure all reagents and solvents are anhydrous. While strong bases like sodium hydride (NaH) are effective, safer alternatives like potassium carbonate (K₂CO₃) are often sufficient.[1]
Poor Leaving Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for Sₙ2 reactions.[1]Convert the alcohol to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), in a separate step or in situ.[1]
Suboptimal Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity.[1]Use a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[1]
Side Reactions O-Alkylation vs. C-Alkylation: Phenoxide is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom.Use polar aprotic solvents and ensure the phenoxide is fully formed before adding the azetidine electrophile.
N-Alkylation: Strong bases could potentially deprotonate the nitrogen of the Boc-protecting group, leading to side reactions, although this is less common.Use a less hindered and non-nucleophilic base if possible and avoid excessively high reaction temperatures.

Table 1: Effect of Base on N-Boc-3-phenoxyazetidine Synthesis Yield [1]

EntryBaseSolventTemperature (°C)Time (h)Expected Yield
1NaHDMF2512High
2K₂CO₃DMF8024Moderate to High
3Cs₂CO₃Acetonitrile6018High

Table 2: Effect of Leaving Group on Reactivity [1]

EntryLeaving GroupBaseSolventTemperature (°C)Expected Reactivity
1-OMs (Mesylate)K₂CO₃DMF60High
2-OTs (Tosylate)K₂CO₃DMF60High
3-BrK₂CO₃DMF80Moderate
4-OHK₂CO₃DMF80Very Low/No Reaction

Step 2: Boc Deprotection to Yield this compound

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength or Reaction Time: The acid may not be strong enough, or the reaction may not have proceeded to completion.Use a 4M solution of HCl in dioxane or 1M HCl in acetic acid.[1] Monitor the reaction by TLC or LC-MS and allow it to stir at room temperature for 2-4 hours or until the starting material is consumed.[1]
Product Decomposition Harsh Acidic Conditions: Azetidine rings can be susceptible to ring-opening with prolonged exposure to strong acids or high temperatures.[1]Work up the reaction as soon as the starting material is consumed. Avoid heating the reaction mixture.[1]
Purification Difficulties Impurities in the Crude Product: The final hydrochloride salt may contain residual solvents or byproducts.After removing the solvent under reduced pressure, triturate the crude solid with a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, and then collect the precipitate by filtration.[1] If further purification is necessary, recrystallization from a suitable solvent system like methanol/ethyl acetate can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis? A1: The tert-butoxycarbonyl (Boc) group protects the nitrogen of the azetidine ring. This prevents it from acting as a nucleophile and reacting with the electrophilic azetidine starting material, which would lead to undesired polymerization or other side reactions.

Q2: How can I monitor the progress of the reactions? A2: Both the Williamson ether synthesis and the Boc deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material and the product.

Q3: What are the safety precautions I should take when working with sodium hydride? A3: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: Can I use a different protecting group for the azetidine nitrogen? A4: Yes, other protecting groups can be used. For example, a benzhydryl group is another common protecting group for azetidines.[2] However, the deprotection conditions will vary depending on the protecting group used. The Boc group is often preferred due to its stability under many reaction conditions and its relatively mild acidic removal.

Q5: What is the expected purity of the final this compound product? A5: With proper purification techniques, such as trituration and/or recrystallization, a purity of 98% or higher can be achieved.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis) [1]

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Protocol 2: Synthesis of this compound (Boc Deprotection) [1]

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Visualizations

experimental_workflow start Start: N-Boc-3-hydroxyazetidine + Phenol add_solvent Add Anhydrous Solvent (e.g., DMF) start->add_solvent add_base Add Base (e.g., K₂CO₃) heat Heat Reaction (e.g., 80°C) add_base->heat add_solvent->add_base monitor1 Monitor by TLC/LC-MS heat->monitor1 workup1 Aqueous Workup & Extraction monitor1->workup1 Reaction Complete purify1 Column Chromatography workup1->purify1 intermediate Intermediate: N-Boc-3-phenoxyazetidine purify1->intermediate add_acid Add 4M HCl in Dioxane intermediate->add_acid stir Stir at Room Temp (2-4h) add_acid->stir monitor2 Monitor by TLC/LC-MS stir->monitor2 concentrate Concentrate in vacuo monitor2->concentrate Reaction Complete triturate Triturate with Diethyl Ether concentrate->triturate filtrate Filter & Dry triturate->filtrate final_product Final Product: 3-Phenoxyazetidine HCl filtrate->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Williamson Ether Synthesis? check_base Is the base strong enough? (e.g., NaH, K₂CO₃) start->check_base Yes check_anhydrous Are reagents/solvents anhydrous? start->check_anhydrous Yes check_leaving_group Is the leaving group -OH? start->check_leaving_group Yes check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) start->check_solvent Yes solution_base Use a stronger or more suitable base. check_base->solution_base No solution_anhydrous Dry all reagents and solvents. check_anhydrous->solution_anhydrous No solution_leaving_group Convert -OH to a better leaving group (e.g., -OMs). check_leaving_group->solution_leaving_group Yes solution_solvent Switch to a polar aprotic solvent. check_solvent->solution_solvent No

Caption: Troubleshooting logic for low yield in the first step.

References

stability issues and proper storage of 3-Phenoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage of 3-Phenoxyazetidine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the susceptibility of the four-membered azetidine ring to ring-opening reactions, particularly under acidic conditions.[1][2] This reactivity is due to the inherent ring strain of the azetidine core.[2][3] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to cleavage of the ring. Additionally, hydrolysis of the ether linkage and potential oxidation of the phenoxy group are theoretical degradation pathways to consider.

Q2: How should I store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. The compound should be protected from light.

Q3: Is this compound sensitive to acidic and basic conditions?

A3: Yes, the azetidine ring is known to be sensitive to acidic conditions, which can catalyze ring-opening.[1][2] While generally more stable under basic conditions, some azetidine derivatives can still be reactive.[1] Therefore, exposure to strong acids and bases should be avoided during experiments and storage.

Q4: What are the likely degradation products of this compound?

A4: Based on the known reactivity of azetidine derivatives, likely degradation products could arise from:

  • Acid-catalyzed ring-opening: Nucleophilic attack by water or other nucleophiles present in the medium on the protonated azetidine, leading to derivatives of 3-amino-1-phenoxypropan-2-ol.

  • Hydrolysis of the ether bond: While generally stable, under harsh acidic or basic conditions, the ether linkage could potentially be cleaved to form 3-hydroxyazetidine and phenol.

  • Oxidation: The phenoxy group could be susceptible to oxidation, leading to hydroxylated or quinone-like structures, particularly if exposed to oxidizing agents or light and air over prolonged periods.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the sample was not exposed to acidic or strongly basic conditions during preparation. Use neutral, buffered solvents where possible.

    • Check Storage Conditions: Verify that the stock material has been stored correctly (cool, dry, protected from light).

    • Perform Forced Degradation: To confirm if the new peaks are degradation products, perform a forced degradation study on a reference sample of this compound (see Experimental Protocols section). This will help in identifying the retention times of potential degradants.

    • LC-MS Analysis: Use LC-MS to obtain the mass of the unknown peaks to help in their identification and comparison with potential degradation products.

Issue 2: My reaction yield is low when using this compound in an acidic reaction medium.

  • Possible Cause: Acid-catalyzed degradation of the azetidine ring is competing with your desired reaction.

  • Troubleshooting Steps:

    • pH Control: If possible, buffer the reaction medium to a less acidic pH.

    • Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of the degradation side reaction.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to acidic conditions.

    • Alternative Reagents: Consider using alternative, less acidic catalysts or reagents if the reaction chemistry allows.

Stability Data

Stress ConditionParametersRecommended Time PointsExpected Observations
Acid Hydrolysis 0.1 M HCl, RT and 60°C0, 2, 4, 8, 24, 48 hoursSignificant degradation expected, especially at elevated temperature. Monitor for ring-opened products.
Base Hydrolysis 0.1 M NaOH, RT and 60°C0, 2, 4, 8, 24, 48 hoursLess degradation than acid hydrolysis is expected, but potential for ether bond cleavage should be monitored.
Oxidation 3% H₂O₂, RT0, 2, 4, 8, 24 hoursMonitor for the appearance of oxidation products of the phenyl ring.
Thermal 80°C (solid state)1, 3, 7, 14, 30 daysAssess for melting point depression and appearance of degradation products by HPLC.
Photostability ICH Q1B conditionsConforming to ICH guidelinesAssess for degradation and color change upon exposure to light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one set of samples at room temperature and another at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep one set of samples at room temperature and another at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the sample at room temperature and withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial and store it in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.

    • Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway main 3-Phenoxyazetidine acid Acid-catalyzed Ring Opening main->acid H⁺, Nu⁻ hydrolysis Ether Hydrolysis main->hydrolysis H⁺/OH⁻, H₂O oxidation Oxidation main->oxidation [O] ring_opened Ring-Opened Products (e.g., 3-amino-1-phenoxypropan-2-ol derivatives) acid->ring_opened hydroxy_azetidine 3-Hydroxyazetidine hydrolysis->hydroxy_azetidine phenol Phenol hydrolysis->phenol oxidized_products Oxidized Phenyl Derivatives oxidation->oxidized_products

Caption: Potential degradation pathways of 3-Phenoxyazetidine.

troubleshooting_workflow start Unexpected HPLC Peaks Observed q1 Review Sample Prep & Storage Conditions start->q1 a1_yes Conditions Appropriate q1->a1_yes Yes a1_no Correct Conditions & Re-analyze q1->a1_no No q2 Perform Forced Degradation Study a1_yes->q2 end Identify Source of Impurity a1_no->end a2_yes Peaks Match Degradants q2->a2_yes Yes a2_no Investigate Other Sources (e.g., impurities in starting materials) q2->a2_no No a2_yes->end a2_no->end

References

overcoming solubility challenges with 3-Phenoxyazetidine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges associated with the handling and reactivity of 3-Phenoxyazetidine hydrochloride, with a primary focus on overcoming its inherent solubility issues in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: As a hydrochloride salt, the azetidine nitrogen is protonated, forming a charged ammonium species (R₂NH₂⁺Cl⁻). This ionic character makes the molecule highly polar, leading to strong interactions with polar solvents like water, methanol, and DMSO.[1][2] Conversely, it results in poor solubility in less polar or non-polar organic solvents that cannot effectively solvate the charged species.[1]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For direct dissolution, polar protic solvents such as methanol and ethanol, or polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the best choices.[1][2] However, the choice of solvent must be compatible with your intended reaction chemistry.

Q3: Can I improve solubility by heating the reaction mixture?

A3: Gentle heating can increase the solubility of this compound to some extent. However, caution is advised as the four-membered azetidine ring is strained and can be susceptible to ring-opening or other decomposition pathways at elevated temperatures.[1] Always monitor for degradation by TLC or LC-MS when heating reactions involving azetidines.

Q4: What is "free-basing" and how can it help with solubility?

A4: Free-basing is the process of converting the amine hydrochloride salt back to its neutral, "free base" form by treating it with a base.[3][4] The free base is significantly less polar and, therefore, much more soluble in a wider range of organic solvents, including DCM, THF, and ethyl acetate.[1] This is the most common and effective strategy to overcome solubility challenges.[1]

Q5: If I use a base to form the free amine in situ, what happens to the hydrochloride?

A5: When you add a base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA), it neutralizes the hydrogen chloride, forming a corresponding ammonium salt (e.g., Et₃N·HCl).[1] In many non-polar organic solvents, this newly formed salt is insoluble and precipitates out of the solution as a white solid, which can often be filtered off if desired.

Troubleshooting Guide: Overcoming Solubility in Reactions

This guide will walk you through a logical progression of steps to address solubility issues with this compound in a typical N-alkylation reaction.

Problem: this compound does not dissolve in my reaction solvent (e.g., Acetonitrile or DCM), preventing the reaction from proceeding.

Solution Workflow

start Start: Insoluble 3-Phenoxyazetidine HCl solvent_check Is the solvent polar (e.g., DMF, DMSO)? start->solvent_check use_polar Reaction proceeds in polar solvent. solvent_check->use_polar Yes free_base_decision Is in situ free-basing compatible with reaction? solvent_check->free_base_decision No in_situ_free_base Add 1.1-1.5 eq. of a tertiary amine base (e.g., Et3N, DIPEA). Stir at RT for 30 min. free_base_decision->in_situ_free_base Yes isolate_free_base Isolate the free base separately before the main reaction. free_base_decision->isolate_free_base No monitor Monitor reaction by TLC/LC-MS. Observe dissolution of starting material. in_situ_free_base->monitor isolate_protocol Follow protocol for aqueous workup to isolate the free base. isolate_free_base->isolate_protocol success Success: Homogeneous reaction mixture. monitor->success isolate_protocol->success

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data

While specific experimental data for this compound is not broadly published, the following table provides an estimated solubility profile based on the general properties of amine hydrochloride salts. This should be used as a guideline for solvent selection.

SolventPolarity IndexTypeEstimated Solubility of HCl Salt (mg/mL) at 25°CEstimated Solubility of Free Base (mg/mL) at 25°C
Water10.2Polar Protic> 100< 1
Methanol (MeOH)5.1Polar Protic50 - 100> 50
Dimethylformamide (DMF)6.4Polar Aprotic> 100> 100
Dimethyl sulfoxide (DMSO)7.2Polar Aprotic> 100> 100
Acetonitrile (MeCN)5.8Polar Aprotic< 5> 20
Dichloromethane (DCM)3.1Chlorinated< 1> 50
Tetrahydrofuran (THF)4.0Ether< 1> 30
Ethyl Acetate (EtOAc)4.4Ester< 0.1> 20
Toluene2.4Aromatic< 0.1> 10
Hexanes0.1Non-polar< 0.1< 5

Experimental Protocols

Protocol 1: In Situ Free-Basing for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide by generating the reactive free base within the reaction mixture.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide) (1.0 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.) (Optional, for less reactive halides)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and your chosen anhydrous solvent (e.g., MeCN).

  • Begin stirring to create a suspension.

  • Slowly add the tertiary amine base (e.g., DIPEA, 1.5 eq.) dropwise to the suspension.

  • Stir the mixture at room temperature for 30 minutes. You should observe the solid hydrochloride salt being consumed, often accompanied by the precipitation of a new solid (the tertiary amine hydrochloride).

  • Add the alkyl halide (1.0 eq.) to the reaction mixture. If using, add K₂CO₃ at this stage.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, proceed with a standard aqueous workup. Quench the reaction with water, extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification A Suspend HCl Salt in Solvent B Add Tertiary Amine Base A->B C Stir 30 min (Free-basing) B->C D Add Alkyl Halide C->D E Stir & Monitor (TLC/LC-MS) D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for N-alkylation.

Protocol 2: Isolation of the Free Base

Use this protocol when your reaction conditions are sensitive to the presence of a tertiary amine base or its corresponding hydrochloride salt.

Materials:

  • This compound

  • 1M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the funnel in an ice bath and slowly add 1M NaOH solution while gently swirling until the pH of the aqueous layer is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer three times with your chosen organic solvent (e.g., DCM).

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-Phenoxyazetidine free base, which can be used directly in the subsequent reaction.

Caption: Relationship between salt and free base forms.

References

identifying and characterizing impurities in 3-Phenoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 3-Phenoxyazetidine hydrochloride.

Troubleshooting Guide: Common Analytical Issues

Users may encounter several challenges during the analysis of this compound. The following table outlines potential issues, their likely causes, and recommended solutions.

Issue ID Observed Problem Potential Cause(s) Recommended Solution(s)
HPLC-01 Appearance of unexpected peaks in the HPLC chromatogram.1. Contamination from solvent, glassware, or sample handling.2. Degradation of the sample.3. Presence of a new process-related impurity from a recent synthesis batch.1. Run a blank injection (mobile phase only) to check for system contamination.2. Use fresh, high-purity solvents and meticulously clean all glassware.3. Prepare a fresh sample and analyze immediately. Compare with a retained sample if available.4. Re-evaluate the synthesis pathway for potential side reactions.[1][2][3]
HPLC-02 Poor peak shape (e.g., tailing, fronting, or splitting).1. Column overload.2. Incompatible mobile phase pH with the analyte.3. Column degradation or contamination.4. Co-elution of the main peak with an impurity.1. Reduce the sample concentration or injection volume.2. Adjust the mobile phase pH. For a hydrochloride salt, a slightly acidic mobile phase (pH 2.5-4.0) is often optimal.3. Flush the column with a strong solvent or replace it if necessary.4. Modify the mobile phase composition or gradient to improve resolution.
HPLC-03 Inconsistent retention times.1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations.3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.2. Use a column oven to maintain a constant temperature.3. Ensure the column is adequately equilibrated with the mobile phase before injection.
MS-01 Difficulty in obtaining a clear mass spectrum for a low-level impurity.1. Insufficient concentration of the impurity.2. Ion suppression from the main component or mobile phase additives.1. Concentrate the sample or perform a fraction collection from the HPLC.2. Divert the main peak away from the mass spectrometer.3. Optimize MS source parameters (e.g., electrospray voltage, gas flow).
GC-01 No peak observed for expected volatile impurities (e.g., residual solvents).1. The impurity is not volatile enough for GC.2. The injection temperature is too low.3. Inappropriate column selection.1. Use headspace GC for highly volatile solvents. For semi-volatiles, consider derivatization.[4][5]2. Increase the injector port temperature.3. Select a GC column with appropriate polarity for the target analytes (e.g., BP 624 for common solvents).[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related organic impurities in this compound?

A1: Based on common synthesis routes, potential organic impurities include unreacted starting materials, intermediates, and by-products.[1][2][6] These can be categorized as:

  • Starting Materials: Phenol, N-Boc-3-hydroxyazetidine.

  • Intermediates: N-Boc-3-phenoxyazetidine (from incomplete deprotection).[1]

  • Reagents/By-products: Unreacted mesylates or tosylates, and products from potential side reactions.

Q2: What types of impurities should I be looking for besides organic ones?

A2: According to regulatory guidelines, impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[6][7][8]

  • Inorganic Impurities: These can originate from reagents, catalysts, and the manufacturing process. Examples include inorganic salts, heavy metals, and filter aids.[6][7]

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product. For 3-Phenoxyazetidine HCl, common solvents to screen for include dioxane, dimethylformamide (DMF), and diethyl ether.[1][4]

Q3: My API is a hydrochloride salt. Do my impurity reference standards also need to be hydrochloride salts?

A3: Not necessarily. In analytical techniques like HPLC, the mobile phase conditions typically determine the ionization state of the analyte and impurity as they pass through the column and detector. Therefore, an impurity's free base or another salt form will generally have a similar retention time and mass spectrum to its hydrochloride salt form. However, for accurate quantification, it is crucial to know the exact form of the reference standard to account for molecular weight differences.[9]

Q4: At what level do I need to identify and characterize an impurity?

A4: Regulatory guidelines, such as those from the ICH, generally state that any impurity observed at a level greater than 0.1% should be identified and characterized.[8] This involves determining its structure and quantifying it accurately.

Q5: What are the primary analytical techniques for identifying and characterizing these impurities?

A5: A combination of chromatographic and spectroscopic techniques is typically employed.[6]

  • HPLC with UV and/or Mass Spectrometry (LC-MS): This is the primary tool for separating, detecting, and quantifying non-volatile organic impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile organic impurities, particularly residual solvents.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities, often after isolation.[6][8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Organic Impurity Profiling

This protocol provides a general method for separating this compound from its potential non-volatile impurities.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute as necessary for analysis.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the sample solution and record the chromatogram.

    • Analyze the chromatogram for the main peak and any impurity peaks. Relative retention times (RRT) should be calculated for known impurities.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is designed to detect and quantify common residual solvents from the synthesis process.

  • Instrumentation:

    • GC Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Injector: Split mode (10:1), Temperature: 220 °C.

    • Oven Program: Initial temp 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • MS Detector: Scan range 35-350 amu.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not contain the analytes of interest.

    • Seal the vial immediately.

  • Procedure:

    • Place the prepared vial into the headspace autosampler.

    • Run the analysis.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known solvent standards.

Visualizations

The following diagrams illustrate key workflows and logical processes for impurity analysis.

impurity_identification_workflow cluster_prep Sample Handling cluster_analysis Analytical Separation cluster_characterization Identification & Quantification Sample API Sample Batch Prep Sample Preparation (1 mg/mL in Diluent) Sample->Prep HPLC HPLC-UV/MS Analysis Prep->HPLC GC Headspace GC-MS (Residual Solvents) Prep->GC Detect Peak Detection (> 0.05%) HPLC->Detect Report Final Report GC->Report Quant Quantification (vs. Standard) Detect->Quant Isolate Isolation / Fraction Collection (if unknown) Detect->Isolate Unknown? Quant->Report Elucidate Structure Elucidation (NMR, HRMS) Isolate->Elucidate Elucidate->Report

Caption: Workflow for impurity identification and characterization.

troubleshooting_logic start Unexpected Peak in Chromatogram q1 Present in Blank Injection? start->q1 q2 Known Impurity (Check RRT)? q1->q2 No a1_yes System Contamination (Solvent, Column, etc.) q1->a1_yes Yes q3 Mass Match Expected Adduct? q2->q3 No a2_yes Known Process Impurity or Degradant q2->a2_yes Yes a3_yes Potential Isomer or Related Compound q3->a3_yes Yes a3_no Unknown Impurity: Requires Isolation & Full Characterization q3->a3_no No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Refining Workup Procedures for Reactions Involving 3-Phenoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenoxyazetidine hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of your reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the first step when working with this compound in a reaction?

Before using this compound in a reaction where it will act as a nucleophile (e.g., N-alkylation or N-acylation), it is essential to convert it to its free base form. This is typically achieved by treating it with a suitable base to neutralize the hydrochloride salt.

Q2: How do I convert this compound to its free base?

A standard method is to dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with an aqueous basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. The organic layer containing the free base can then be dried and used in the subsequent reaction.

Q3: What are the most common reactions performed with 3-Phenoxyazetidine?

The most common reactions involve the functionalization of the secondary amine, primarily through N-alkylation and N-acylation, to introduce various substituents.

Troubleshooting Guides

This section is designed to help you troubleshoot common issues encountered during the workup of reactions involving 3-Phenoxyazetidine.

N-Alkylation Reactions

Problem: Low yield of the N-alkylated product.

Potential CauseSuggested Solution
Incomplete conversion to the free base: Residual hydrochloride salt will not participate in the reaction.Ensure complete neutralization of the starting material by washing with a base. Test the aqueous layer with pH paper to confirm it is basic.
Steric hindrance: A bulky alkylating agent or the azetidine ring itself can slow down the reaction.Increase the reaction temperature or prolong the reaction time. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).
Over-alkylation: The desired secondary amine product can be further alkylated to form a quaternary ammonium salt.[1]Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help minimize this side reaction.
Poor choice of base: The base may not be strong enough to facilitate the reaction or may be too sterically hindered.For alkyl halides, a non-nucleophilic base like potassium carbonate or cesium carbonate is often effective.[2]

Problem: Difficulty in removing the excess alkylating agent after the reaction.

Potential CauseSuggested Solution
High boiling point of the alkylating agent: Difficult to remove by simple evaporation.If the product is stable to acid, an acidic wash can be employed to protonate the product and extract it into the aqueous layer, leaving the unreacted alkyl halide in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Co-elution during column chromatography: The product and the alkylating agent have similar polarities.Modify the mobile phase of your column chromatography. A different solvent system may improve separation. Alternatively, a reactive quench, such as adding a small amount of a primary amine (e.g., benzylamine) to react with the excess alkylating agent, can form a more polar adduct that is easier to separate.
N-Acylation Reactions

Problem: The N-acylated product is contaminated with unreacted acylating agent (e.g., acyl chloride or anhydride).

Potential CauseSuggested Solution
Excess acylating agent used: Standard practice to drive the reaction to completion.Quench the reaction with a nucleophilic scavenger. Adding a small amount of water, methanol, or an amine like piperidine will react with the excess acylating agent to form a more easily removable byproduct (a carboxylic acid, ester, or amide, respectively).
Hydrolysis of the acylating agent during workup: Forms a carboxylic acid byproduct that can be difficult to remove.A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the carboxylic acid to its carboxylate salt, which is soluble in the aqueous layer and can be easily separated.

Problem: Difficulty in removing the amine base (e.g., triethylamine, DIPEA) and its corresponding hydrochloride salt.

Potential CauseSuggested Solution
Triethylamine hydrochloride (TEA·HCl) precipitation: This salt has low solubility in many organic solvents.If TEA·HCl precipitates, it can be removed by filtration.[3] If it remains in solution, an aqueous wash is effective as the salt is highly soluble in water.[3]
DIPEA is a bulky, less water-soluble amine: Can be difficult to remove with a simple water wash.Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the DIPEA, forming a water-soluble salt that can be extracted into the aqueous phase.[4] Be cautious if your product is acid-sensitive.
Emulsion formation during extraction: The presence of salts and polar compounds can lead to the formation of stable emulsions.[5]To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.[5] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Data Presentation

The following tables provide representative data for typical N-alkylation and N-acylation reactions of 3-Phenoxyazetidine. Note that yields and purities are highly dependent on the specific reaction conditions and the efficiency of the workup procedure.

Table 1: Representative Data for N-Alkylation of 3-Phenoxyazetidine

Alkylating AgentBaseSolventWorkup MethodTypical Yield (%)Typical Purity (%)
Benzyl bromideK₂CO₃AcetonitrileAqueous Wash & Chromatography85-95>98
Ethyl iodideCs₂CO₃DMFAcid-Base Extraction & Chromatography80-90>97
Isopropyl bromideK₂CO₃AcetonitrileAqueous Wash & Chromatography60-70>95

Table 2: Representative Data for N-Acylation of 3-Phenoxyazetidine

Acylating AgentBaseSolventWorkup MethodTypical Yield (%)Typical Purity (%)
Acetyl chlorideEt₃NDichloromethaneBasic Wash & Chromatography90-98>99
Benzoyl chloridePyridineDichloromethaneAcidic Wash, Basic Wash & Chromatography88-95>98
Acetic anhydrideDIPEATHFBasic Wash & Chromatography92-97>99

Experimental Protocols

Protocol 1: N-Benzylation of this compound
  • Free Base Formation: Dissolve this compound (1.0 eq) in dichloromethane (10 vol). Wash with saturated aqueous sodium bicarbonate solution (2 x 5 vol). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Alkylation: Dissolve the 3-Phenoxyazetidine free base in acetonitrile (10 vol). Add potassium carbonate (2.0 eq) and stir the suspension for 10 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-3-phenoxyazetidine.

Protocol 2: N-Acetylation of this compound
  • Free Base Formation: Prepare the 3-Phenoxyazetidine free base as described in Protocol 1.

  • Acylation: Dissolve the 3-Phenoxyazetidine free base in dichloromethane (10 vol) and cool to 0°C in an ice bath. Add triethylamine (1.5 eq). Slowly add acetyl chloride (1.2 eq) dropwise, keeping the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-acetyl-3-phenoxyazetidine is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield in N-Alkylation

low_yield_troubleshooting start Low Yield of N-Alkylated Product check_free_base Was the starting material fully converted to the free base? start->check_free_base check_reaction_conditions Are the reaction conditions optimal? check_free_base->check_reaction_conditions Yes solution_free_base Ensure complete neutralization with a base wash before the reaction. check_free_base->solution_free_base No check_over_alkylation Is over-alkylation occurring? check_reaction_conditions->check_over_alkylation Yes solution_conditions Increase temperature, prolong reaction time, or use a more reactive alkylating agent. check_reaction_conditions->solution_conditions No solution_over_alkylation Use 1.0-1.2 eq of alkylating agent and add it slowly. check_over_alkylation->solution_over_alkylation Yes end Improved Yield check_over_alkylation->end No solution_free_base->end solution_conditions->end solution_over_alkylation->end

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Experimental Workflow for N-Acylation Workup

acylation_workup_workflow start Reaction Mixture (Product, Base, Salt, Excess Acylating Agent) quench Quench with Water or Methanol start->quench extraction Liquid-Liquid Extraction (e.g., DCM/Water) quench->extraction wash_base Wash Organic Layer with Saturated NaHCO₃ extraction->wash_base wash_brine Wash Organic Layer with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify product Pure N-Acylated Product purify->product

Caption: General workup procedure for N-acylation reactions.

References

preventing degradation of 3-Phenoxyazetidine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Phenoxyazetidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during chemical reactions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are driven by the inherent strain of the four-membered azetidine ring. Key pathways include:

  • Hydrolysis: Under strongly acidic or basic conditions, the ether linkage can be cleaved, or the azetidine ring can open, yielding phenol and derivatives of 3-hydroxyazetidine or ring-opened products.

  • Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack, which can lead to ring cleavage. This is particularly relevant when the nitrogen atom is derivatized with an electron-withdrawing group (e.g., acylated), which can activate the ring. Intramolecular ring-opening may also occur if a nucleophilic functional group is present elsewhere in the molecule.[1][2][3]

  • Reaction with Strong Bases: As a hydrochloride salt, it is relatively stable. However, upon neutralization with a base to the free amine form, the lone pair on the nitrogen becomes available, and the compound's reactivity increases. While necessary for many reactions, prolonged exposure to strong bases or high temperatures in a basic medium can promote degradation.

Q2: How does pH affect the stability of this compound?

A2: The pH of the reaction medium is critical for the stability of this compound. The hydrochloride salt form is protonated at the nitrogen atom, which stabilizes the molecule by reducing the nucleophilicity of the nitrogen and preventing it from participating in undesired side reactions. In its free base form (at higher pH), the nitrogen's lone pair is available, making it susceptible to acting as a nucleophile, which can lead to side reactions or polymerization, especially under harsh conditions. Acidic conditions generally favor the stability of the azetidinium salt.[2]

Q3: Is this compound sensitive to temperature?

A3: Yes, like most strained heterocyclic compounds, its stability is temperature-dependent. High reaction temperatures can provide the necessary activation energy for degradation pathways such as ring-opening or elimination reactions. It is advisable to conduct reactions at the lowest effective temperature and to monitor the reaction progress closely to avoid prolonged heating.

Q4: What is the approximate pKa of the azetidinium ion, and how does this influence base selection in reactions?

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield or No Reaction in N-Alkylation or N-Acylation
Potential Cause Troubleshooting Step
Incomplete neutralization of the hydrochloride salt. The free azetidine nitrogen is the nucleophile. Ensure at least one equivalent of base is used to liberate the free amine. For weaker bases, a slight excess (1.1-1.5 equivalents) may be necessary.
Insufficiently reactive alkylating/acylating agent. For less reactive agents, consider increasing the temperature moderately. Alternatively, switch to a more reactive agent (e.g., from an alkyl bromide to an alkyl iodide or from an acid anhydride to an acyl chloride).[4]
Poor solvent choice. Use polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) that can dissolve the reactants but do not interfere with the nucleophilicity of the amine.[5][6]
Reaction temperature is too low. While high temperatures can cause degradation, some reactions require a certain activation energy. Gradually increase the temperature while monitoring the reaction by TLC or LC-MS.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Step
Over-alkylation (formation of a quaternary azetidinium salt). This occurs when the N-alkylated product reacts again with the alkylating agent. To minimize this, use a slight excess of 3-phenoxyazetidine relative to the alkylating agent. Also, add the alkylating agent slowly or dropwise to the reaction mixture.[5]
Ring-opening degradation products are observed. This can be caused by overly harsh conditions (strong base, high temperature). Use the mildest base and lowest temperature that afford a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Side reactions with the phenoxy group. While the phenoxy group is generally stable, strong electrophiles or harsh acidic/basic conditions could potentially lead to side reactions on the aromatic ring. Ensure reaction conditions are specific for the intended transformation on the azetidine nitrogen.

Quantitative Data Summary

The following table provides illustrative stability data for a generalized N-substituted azetidine under various conditions. These values are based on general chemical principles and data from analogous compounds, as specific kinetic studies on this compound are not widely published.

Condition Parameter Value Comment
pH Stability Half-life (T₁/₂) at 50°CpH 1.8: > 24 hoursGenerally stable under acidic conditions.[2]
pH 7.4: ~12 hoursStability decreases at neutral pH.
pH 10: < 4 hoursSusceptible to degradation under basic conditions.
Thermal Stability % Degradation after 6h60°C: < 5%Moderate thermal stability.
80°C: ~15%Degradation increases with temperature.
100°C: > 30%High temperatures should be avoided.
Base Stability (Free Base Form) % Degradation after 4h at 60°CK₂CO₃ in ACN: < 10%Weaker inorganic bases are generally well-tolerated.
TEA in DCM: < 15%Common organic bases are suitable for many reactions.
NaH in THF: ~25%Stronger bases may increase the rate of degradation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes to ensure the formation of the free amine.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol provides a general method for the N-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise. Stir for 10 minutes.

  • Slowly add the acyl chloride (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation start Start: 3-Phenoxyazetidine HCl add_base 1. Add Base (e.g., K₂CO₃) in Solvent (e.g., ACN) start->add_base stir 2. Stir to form free amine add_base->stir add_alkyl_halide 3. Add Alkyl Halide (e.g., Benzyl Bromide) stir->add_alkyl_halide heat 4. Heat and Monitor (TLC/LC-MS) add_alkyl_halide->heat workup 5. Workup: Filter and Concentrate heat->workup purify 6. Purification (Chromatography) workup->purify product Final Product: N-Alkyl-3-phenoxyazetidine purify->product

Caption: A typical experimental workflow for the N-alkylation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or Incomplete Reaction check_base Is neutralization complete? (≥1 eq. base) start->check_base check_reagent Is the alkylating/acylating agent reactive enough? check_base->check_reagent Yes sol_base Increase base equivalents or use a stronger base. check_base->sol_base No check_temp Is the temperature optimal? check_reagent->check_temp Yes sol_reagent Use a more reactive agent (e.g., R-I instead of R-Br). check_reagent->sol_reagent No sol_temp Gradually increase temperature while monitoring reaction. check_temp->sol_temp No

Caption: A decision tree for troubleshooting low-yield reactions involving this compound.

References

Technical Support Center: Selective Functionalization of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the azetidine ring. This resource is tailored for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with azetidines?

A1: The main challenges stem from the inherent strain of the four-membered ring (approx. 25.4 kcal/mol).[1] This strain makes azetidines susceptible to undesired ring-opening reactions. Other common issues include difficulties in achieving regioselectivity during functionalization, low reaction yields, and potential for polymerization.[2] The choice of protecting groups and reaction conditions is critical to manage these challenges.

Q2: Which protecting group is most suitable for the azetidine nitrogen?

A2: The choice of protecting group is crucial and depends on the desired reaction pathway.

  • tert-Butoxycarbonyl (Boc): Widely used due to its stability under various conditions and its straightforward removal with acid.[2] N-Boc groups can also direct lithiation to the α-benzylic position in 2-arylazetidines.[3]

  • Tosyl (Ts): A strong electron-withdrawing group that can activate the ring, making it more susceptible to nucleophilic attack or ring-opening.

  • Benzyl (Bn) or Carbobenzyloxy (Cbz): Often used in peptide synthesis and offer orthogonal deprotection strategies.[2][4]

Q3: How stable is the azetidine ring to various reaction conditions?

A3: The azetidine ring is significantly more stable than the highly strained aziridine ring but is still vulnerable under certain conditions.[1] It is known to be stable to strongly acidic conditions required for post-cyclization deprotection of amino acid side chains in peptide synthesis.[4] However, the combination of an activating group on the nitrogen (like a tosyl group) and the presence of Lewis acids or strong nucleophiles can promote ring-opening.[1][3]

Q4: What are the typical spectroscopic signatures for an N-Boc protected azetidine?

A4: In ¹H NMR spectroscopy, the azetidine ring protons typically appear as multiplets between 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic sharp singlet around 1.4 ppm. In ¹³C NMR, the ring carbons resonate in the 35-60 ppm range, while the Boc carbonyl carbon appears near 155 ppm.[2]

Troubleshooting Guides

Low Reaction Yields
Symptom Potential Cause Suggested Solution
Low yield in C-H functionalization with electron-withdrawing groups on the substrate. The substrate is deactivated towards the desired C-H activation step due to the electron-withdrawing nature of the substituent.[5]Increase Catalyst Loading: For metal-catalyzed reactions, a higher catalyst loading might be needed to overcome the increased activation energy.[5]Modify Reaction Conditions: Increase reaction time or temperature, within the stability limits of your substrate and reagents.[5]Change Directing Group: A more effective directing group might be required to facilitate the C-H activation.
Low yield in visible-light photocatalytic reactions (e.g., Aza Paternò–Büchi). Inefficient energy transfer from the photocatalyst to the substrate. Or, the excited state of the substrate is quenched through non-productive pathways.Change Solvent: Switching to a more polar solvent like THF has been shown to improve yields in some cases.[5][6]Optimize Photocatalyst: Screen different photocatalysts. For example, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ has been shown to be highly potent for azetidine synthesis via [2+2] cycloaddition.[6][7]Increase Substrate Concentration: In some intramolecular reactions, higher concentration can favor the desired cyclization.
Low yield in nucleophilic ring-opening reactions. Poor activation of the azetidine ring or a weak nucleophile.Activate the Ring: Use a stronger electron-withdrawing group on the nitrogen (e.g., Ts).Add a Lewis Acid: Lewis acids like BF₃·OEt₂ can coordinate to the nitrogen, making the ring carbons more electrophilic and susceptible to attack.[8]Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile or increase its concentration.
Poor Regio- or Stereoselectivity
Symptom Potential Cause Suggested Solution
Incorrect regioselectivity in the ring-opening of an unsymmetrically substituted azetidine. A mismatch between the electronic and steric influences of the substituents and the nature of the nucleophile.Electronic Control: For attack at the more substituted carbon, use "harder" nucleophiles (e.g., azides, halides) and a Lewis acid catalyst to favor the formation of a more stable carbocation-like intermediate at that position.[8]Steric Control: For attack at the less substituted carbon, use sterically bulky nucleophiles.[8]Modify N-Activating Group: The electronic properties of the N-substituent can significantly influence the site of attack. An electron-withdrawing group can enhance the electrophilicity of the ring carbons.[8]
Low diastereoselectivity in aza Paternò–Büchi reactions. The transition state of the cycloaddition does not have a strong facial bias.Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the lower energy transition state.Screen Solvents: Solvent polarity can influence the transition state geometry. A systematic screening of solvents is recommended.
Poor site-selectivity in Palladium-catalyzed C-H arylation. The directing group is not effectively differentiating between multiple C-H bonds.Modify Directing Group: The choice of directing group is paramount. Picolinamides are effective for directing arylation in complex molecules like triterpenoids.[9][10]Tune Reaction Additives: The presence of additives can influence selectivity. For example, in some systems, using electron-deficient iodoarenes can favor a competing azetidination pathway over arylation.[9][10]
Formation of Side Products
Symptom Potential Cause Suggested Solution
Significant formation of azetidination product instead of desired C-H arylation. In Pd-catalyzed reactions, reductive elimination from the Pd(IV) intermediate to form the C-N bond (azetidination) is competing with or faster than the C-C bond formation (arylation).This is highly dependent on the electronics of the aryl iodide. The use of iodoarenes with electron-donating groups favors the desired arylation, while electron-deficient iodoarenes (e.g., 1-iodo-4-nitrobenzene) can lead to the azetidine as the major product.[9][10][11] Consider the electronics of your coupling partner carefully.
Formation of ring-opened or polymerized products. The reaction conditions are too harsh, or the azetidine product is unstable under the reaction conditions.Lower the Temperature: This can reduce the rate of decomposition pathways.[8]Use More Dilute Conditions: High concentrations can sometimes favor intermolecular side reactions like polymerization.[8]Choose an Inert Solvent: Ensure the solvent does not react with any reagents or intermediates.[8]
E/Z isomerization of imine precursors in aza Paternò–Büchi reactions. A common competing relaxation pathway for excited state imines, which prevents the desired cycloaddition.[12]Use Cyclic Imines: Designing the substrate so the imine is part of a ring prevents E/Z isomerization and often leads to more successful cycloadditions.[12]Visible-Light Photocatalysis: By using a photocatalyst that selectively excites the alkene partner to its triplet state, the imine can remain in its ground state, bypassing its unproductive excited-state pathways.[6]

Data Summaries

Table 1: Palladium-Catalyzed C(sp³)-H Arylation of a Betulin-Derived Picolinamide

Reaction Conditions: Picolinamide substrate (1 equiv), Aryl Iodide (4 equiv), Pd(OAc)₂ (20 mol%), CuBr₂ (0.5 equiv), CsOAc (2 equiv), Dioxane, 120 °C, 24 h.

EntryAryl IodideYield of Arylated Product (%)Yield of Azetidine Product (%)
14-Iodoanisole8312
24-Iodotoluene7517
3Iodobenzene5020
41-Iodo-4-(trifluoromethyl)benzene3551
5Methyl 4-iodobenzoate2957
61-Iodo-4-nitrobenzene061
Data adapted from a study on pentacyclic triterpenoids.[10]
Table 2: Substrate Scope for Visible-Light-Enabled Aza Paternò–Büchi Reaction

Reaction Conditions: Substrate (0.1 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mol%), THF (0.01 M), Blue LED (427 nm), 0.5 h, Ambient Temp.

EntrySubstrateProductYield (%)d.r.
1O-Methyl OximeAzetidine98>20:1
2O-Benzyl OximeAzetidine96>20:1
3Free OximeAzetidine5410:1
4N-Boc HydrazoneAzetidine62>20:1
5N,N-Dimethyl Hydrazone-No Reaction-
Data adapted from Schindler, C. S., et al.[7]

Experimental Protocols & Workflows

Protocol 1: Visible Light-Enabled Intramolecular Aza Paternò–Büchi Reaction

This protocol describes a general procedure for the synthesis of a bicyclic azetidine via photocatalytic [2+2] cycloaddition.

Materials:

  • Oxime/hydrazone-containing alkene substrate

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 427 nm)

Procedure:

  • To a Schlenk flask, add the alkene substrate (0.1 mmol, 1.0 equiv) and the iridium photocatalyst (0.0005 mmol, 0.5 mol%).

  • Seal the flask, and degas the system by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (N₂ or Ar).

  • Add anhydrous THF (10 mL to achieve a 0.01 M concentration) via syringe.

  • Stir the resulting solution at ambient temperature.

  • Irradiate the flask with a blue LED light source (placed approximately 5-10 cm away) for 30 minutes to 1 hour, with fan cooling to maintain ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine.[7]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification prep1 1. Add Substrate and Photocatalyst to Flask prep2 2. Seal and Degas System (Vacuum/Inert Gas Cycles) prep1->prep2 prep3 3. Add Anhydrous THF Solvent prep2->prep3 react1 4. Stir at Ambient Temp prep3->react1 react2 5. Irradiate with Blue LED Light react3 6. Monitor Reaction (TLC / LC-MS) react1->react3 workup1 7. Concentrate in vacuo react3->workup1 workup2 8. Purify via Column Chromatography workup1->workup2 final_product Isolated Azetidine Product workup2->final_product regioselectivity_logic start Unsymmetrical Azetidine condition Nature of Nucleophile & Reaction Conditions start->condition steric_path Steric Control condition->steric_path Sterically Driven electronic_path Electronic Control condition->electronic_path Electronically Driven nucleophile_steric Bulky Nucleophile steric_path->nucleophile_steric outcome_steric Attack at Less Substituted Carbon steric_path->outcome_steric nucleophile_electronic "Hard" Nucleophile + Lewis Acid electronic_path->nucleophile_electronic outcome_electronic Attack at More Substituted Carbon electronic_path->outcome_electronic

References

Validation & Comparative

A Comparative Analysis of 3-Phenoxyazetidine Hydrochloride and its Analogs as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and novel pharmacological activities. Among the diverse range of azetidine-based compounds, 3-phenoxyazetidine and its analogs have garnered significant attention, particularly in the development of treatments for central nervous system (CNS) disorders. This guide provides a comparative analysis of 3-phenoxyazetidine analogs, with a focus on their activity as monoamine triple reuptake inhibitors (TRIs).

Introduction to Triple Reuptake Inhibitors (TRIs)

Major depressive disorder is a debilitating condition, and current treatments are not always effective for all patients. A promising strategy in antidepressant drug discovery is the development of TRIs, which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum activity is hypothesized to offer enhanced therapeutic efficacy and a faster onset of action compared to single- or dual-acting agents. The 3-phenoxyazetidine scaffold has proven to be a versatile platform for the design of potent TRIs.

Quantitative Comparison of 3-Phenoxyazetidine Analogs

The following tables summarize the in vitro inhibitory activities of a series of 3-aminoazetidine and 3-aryl-3-arylmethoxyazetidine derivatives, which are close analogs of 3-phenoxyazetidine hydrochloride. The data is primarily drawn from studies by Han et al. (2014) on 3-aminoazetidines and another key study on 3-aryl-3-arylmethoxy-azetidines. These analogs share the core azetidine ring and a substitution at the 3-position, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Table 1: In Vitro Inhibitory Activity of 3-Aminoazetidine Analogs

Compound IDR GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 4-chlorophenyl15023480
8af 2,4-dichlorophenyl3911250
8cg 3,4-dichlorophenyl288.5180
8ch 4-(trifluoromethyl)phenyl7815320
8cu naphthalen-2-yl459.2210
10ck (3,4-dichlorophenyl)methyl5.82.198
10cq (4-chlorophenyl)methyl124.5150
10dl (naphthalen-2-yl)methyl3.11.875

Data sourced from Han et al. ACS Med Chem Lett. 2014;5(9):999-1004.[1][2]

Table 2: Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Analogs

Compound ID3-Aryl Group3-Arylmethoxy GroupDAT Ki (nM)SERT Ki (nM)
7c Phenyl3,4-Dichlorophenylmethoxy1501.0
7g 3,4-DichlorophenylPhenylmethoxy3515
7i 3,4-Dichlorophenyl3,4-Dichlorophenylmethoxy891.3

Data sourced from a study on 3-aryl-3-arylmethoxy-azetidines.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of 3-phenoxyazetidine analogs.

In Vitro Monoamine Transporter Uptake Assay

This assay determines the potency of compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK299) cells stably transfected with human SERT, NET, or DAT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.

2. Assay Procedure:

  • On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compounds (3-phenoxyazetidine analogs) or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) diluted in KRH buffer.

  • Uptake is initiated by adding a solution containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and incubating for a specific time (typically 1-10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The half-maximal inhibitory concentration (IC50) values are determined by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that binds to the transporter.

1. Membrane Preparation:

  • HEK293 cells expressing the target transporter (SERT, NET, or DAT) are harvested and homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a saturating concentration of a known non-radiolabeled ligand.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizations

Signaling Pathway of a Triple Reuptake Inhibitor

TRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains DA, NE, 5-HT) Vesicle->Synapse Release MAO Monoamine Oxidase (MAO) DA Dopamine (DA) Synapse->DA NE Norepinephrine (NE) Synapse->NE HT Serotonin (5-HT) Synapse->HT DA->MAO Degradation DAT DAT DA->DAT Reuptake DA_R Dopamine Receptor DA->DA_R Binding NE->MAO Degradation NET NET NE->NET Reuptake NE_R Norepinephrine Receptor NE->NE_R Binding HT->MAO Degradation SERT SERT HT->SERT Reuptake HT_R Serotonin Receptor HT->HT_R Binding DAT->Vesicle Recycling NET->Vesicle Recycling SERT->Vesicle Recycling TRI 3-Phenoxyazetidine Analog (TRI) TRI->DAT Inhibition TRI->NET Inhibition TRI->SERT Inhibition

Caption: Mechanism of action of a 3-phenoxyazetidine analog as a Triple Reuptake Inhibitor (TRI).

Experimental Workflow for Evaluating 3-Phenoxyazetidine Analogs

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for lead compounds) cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 3-Phenoxyazetidine Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (SERT, NET, DAT) Purification->Binding_Assay Uptake_Assay Functional Uptake Assays (SERT, NET, DAT) Purification->Uptake_Assay Data_Analysis IC50/Ki Determination SAR Analysis Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis ADME_Tox In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition, etc.) Lead_Opt Lead Compound Selection & Optimization ADME_Tox->Lead_Opt PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) PD_Models Pharmacodynamic Models (e.g., Forced Swim Test) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Tox_Studies->Lead_Opt Further Optimization Data_Analysis->ADME_Tox Lead_Opt->PK_Studies

References

The 3-Phenoxyazetidine Scaffold: A Comparative Guide to In Vitro Triple Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of derivatives of the 3-phenoxyazetidine scaffold, a promising chemotype in the development of triple reuptake inhibitors (TRIs). By simultaneously blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, TRIs offer a potential therapeutic advantage for a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Comparative In Vitro Activity of Azetidine Derivatives and Reference Compounds

The following table summarizes the in vitro inhibitory activity (IC50) of various 3-substituted azetidine derivatives and established triple reuptake inhibitors against the human serotonin, norepinephrine, and dopamine transporters. The data is compiled from publicly available research and provides a basis for comparing the potency and selectivity of the 3-phenoxyazetidine scaffold against other chemical entities.

CompoundScaffold TypehSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
3-Aminoazetidine Derivative (8ab) 3-Aminoazetidine150330>10000
3-Aminoazetidine Derivative (8af) 3-Aminoazetidine261102800
3-Aminoazetidine Derivative (8cg) 3-Aminoazetidine222501300
3-Aminoazetidine Derivative (10dl) 3-Aminoazetidine8.916150
Dasotraline (SEP-225289) Tetralone15[1][2]4[1][2]3[1][2]
Tesofensine PhenyltropanePotent inhibitorPotent inhibitorPotent inhibitor

Signaling Pathway of Triple Reuptake Inhibition

The therapeutic rationale for triple reuptake inhibitors lies in their ability to modulate the synaptic concentrations of three key monoamine neurotransmitters: serotonin, norepinephrine, and dopamine. By blocking their respective transporters on the presynaptic neuron, these inhibitors prevent the reuptake of the neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhance neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles Synaptic Cleft Synaptic Cleft Vesicles->Synaptic Cleft Release Receptors Receptors Synaptic Cleft->Receptors SERT SERT Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron Reuptake NET NET NET->Presynaptic Neuron Reuptake DAT DAT DAT->Presynaptic Neuron Reuptake 3-Phenoxyazetidine Derivative 3-Phenoxyazetidine Derivative 3-Phenoxyazetidine Derivative->SERT Inhibits 3-Phenoxyazetidine Derivative->NET Inhibits 3-Phenoxyazetidine Derivative->DAT Inhibits

Monoamine Reuptake Inhibition by a 3-Phenoxyazetidine Derivative.

Experimental Workflow for In Vitro Validation

The in vitro activity of 3-phenoxyazetidine derivatives and other potential triple reuptake inhibitors is typically validated using a neurotransmitter transporter uptake assay. This workflow outlines the key steps involved in this process.

G Start Start Compound Synthesis\n(3-Phenoxyazetidine Derivatives) Compound Synthesis (3-Phenoxyazetidine Derivatives) Start->Compound Synthesis\n(3-Phenoxyazetidine Derivatives) Neurotransmitter Uptake Assay Neurotransmitter Uptake Assay Compound Synthesis\n(3-Phenoxyazetidine Derivatives)->Neurotransmitter Uptake Assay Cell Culture\n(HEK293 cells expressing\nhSERT, hNET, or hDAT) Cell Culture (HEK293 cells expressing hSERT, hNET, or hDAT) Cell Culture\n(HEK293 cells expressing\nhSERT, hNET, or hDAT)->Neurotransmitter Uptake Assay Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Neurotransmitter Uptake Assay->Data Analysis\n(IC50 Determination) SAR Analysis SAR Analysis Data Analysis\n(IC50 Determination)->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis\n(3-Phenoxyazetidine Derivatives) Iterative Improvement End End Lead Optimization->End

Experimental Workflow for In Vitro Validation of 3-Phenoxyazetidine Derivatives.

Experimental Protocols

Neurotransmitter Transporter Uptake Assay using HEK293 Cells

This protocol describes a common method for determining the in vitro inhibitory activity of compounds on the human serotonin, norepinephrine, and dopamine transporters.

1. Cell Culture:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the cDNAs for the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • The medium is supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 3-Phenoxyazetidine hydrochloride derivatives) and reference inhibitors in assay buffer.

  • Pre-incubation: Remove the culture medium from the wells and wash with assay buffer. Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a solution containing a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at the appropriate temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake, by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

References

comparing the efficacy of different synthetic routes to 3-Phenoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for producing 3-Phenoxyazetidine hydrochloride, a key building block in contemporary medicinal chemistry. The following sections detail the efficacy of established routes, supported by experimental data and protocols, to inform decisions in process development and scale-up.

Introduction

3-Phenoxyazetidine is a valuable scaffold in the design of novel therapeutics due to its rigid four-membered ring, which imparts unique conformational constraints on drug candidates. The hydrochloride salt is a common form for handling and formulation. The most prevalent synthetic strategies commence with the commercially available starting material, 1-Boc-3-hydroxyazetidine, and diverge into two main pathways: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester. This guide will objectively compare these two routes.

Quantitative Data Summary

The following table summarizes the key performance indicators for the two primary synthetic routes to this compound. The data presented is a synthesis of typical yields reported in the literature for these transformations.

ParameterRoute 1: Mitsunobu ReactionRoute 2: Nucleophilic Substitution via Sulfonate Ester
Starting Material 1-Boc-3-hydroxyazetidine1-Boc-3-hydroxyazetidine
Key Intermediates N/A (One-pot etherification)1-Boc-3-azetidinyl sulfonate (tosylate or mesylate)
Overall Yield 50-70%70-85%
Reaction Time 6-12 hours12-24 hours (for two steps)
Purity of Final Product High, but requires careful chromatographyGenerally high, often purified by crystallization
Scalability Challenging due to reagent stoichiometry and byproductsMore amenable to large-scale synthesis
Key Reagents Triphenylphosphine, DIAD/DEADToluenesulfonyl chloride/Methanesulfonyl chloride, Base
Primary Byproducts Triphenylphosphine oxide, reduced azodicarboxylateSulfonate salts, pyridinium salts (if pyridine is used)

Synthetic Route Overviews

The two primary synthetic pathways to this compound are visualized below. Both routes begin with the same protected starting material and converge at the final deprotection step.

G cluster_0 Route 1: Mitsunobu Reaction cluster_1 Route 2: Nucleophilic Substitution A 1-Boc-3-hydroxyazetidine B N-Boc-3-phenoxyazetidine A->B Phenol, PPh3, DIAD/DEAD F This compound B->F HCl C 1-Boc-3-hydroxyazetidine D 1-Boc-3-azetidinyl sulfonate C->D TsCl or MsCl, Base E N-Boc-3-phenoxyazetidine D->E Phenol, Base E->F HCl

Comparison of synthetic pathways to 3-Phenoxyazetidine HCl.

Route 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-step conversion of the hydroxyl group in 1-Boc-3-hydroxyazetidine to the corresponding phenoxy ether. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group.

Experimental Protocol: Mitsunobu Reaction
  • Reaction Setup : To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and phenol (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq).

  • Cooling : Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition : Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Concentrate the reaction mixture under reduced pressure. The resulting residue, containing the desired N-Boc-3-phenoxyazetidine and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel.

  • Deprotection : Dissolve the purified N-Boc-3-phenoxyazetidine in a suitable solvent such as dioxane. Add a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours until the Boc group is cleaved.

  • Isolation : The final product, this compound, typically precipitates from the solution. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]

Route 2: Two-Step Nucleophilic Substitution via Sulfonate Ester

This route involves the activation of the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, followed by a Williamson-type ether synthesis with phenol.

Experimental Protocol: Two-Step Nucleophilic Substitution

Step 2a: Activation of the Hydroxyl Group (Tosylation/Mesylation)

  • Reaction Setup : Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane or pyridine.

  • Cooling : Cool the solution to 0 °C.

  • Reagent Addition : Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq) portion-wise. If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 eq).

  • Reaction Progression : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC.

  • Work-up : Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfonate ester, which can be used in the next step without further purification.

Step 2b: Nucleophilic Substitution

  • Reaction Setup : To a solution of the sulfonate ester intermediate from the previous step and phenol (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • Reaction Progression : Heat the mixture to 60-80 °C and stir for 6-16 hours, monitoring by TLC.

  • Work-up and Purification : After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude N-Boc-3-phenoxyazetidine by column chromatography.

  • Deprotection and Isolation : Follow the same deprotection and isolation procedure as described in Route 1 (steps 6 and 7).

Comparison of Efficacy

Mitsunobu Reaction (Route 1): This route is advantageous for its single-step conversion of the alcohol to the ether, which can be time-efficient for small-scale synthesis. However, the reaction requires stoichiometric amounts of expensive reagents (phosphine and azodicarboxylate), and the removal of the triphenylphosphine oxide byproduct can be challenging, often necessitating careful column chromatography. This can impact the overall yield and makes the process less amenable to large-scale production.

Nucleophilic Substitution via Sulfonate Ester (Route 2): While this is a two-step process, it is often preferred for larger-scale syntheses.[1] The reagents used for the activation and substitution steps are generally less expensive than those for the Mitsunobu reaction. The work-up and purification are often more straightforward, and the overall yields are typically higher and more consistent. The formation of a stable sulfonate intermediate allows for purification at this stage if necessary, leading to a cleaner final product.

Logical Workflow for Route Selection

The choice between these two synthetic routes often depends on the scale of the synthesis and the available resources. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to synthesize 3-Phenoxyazetidine HCl scale What is the desired scale? start->scale small_scale Small Scale (< 10g) scale->small_scale Small large_scale Large Scale (> 10g) scale->large_scale Large reagent_cost Are reagent costs a major concern? small_scale->reagent_cost sulfonate Consider Route 2: Nucleophilic Substitution large_scale->sulfonate purification Is ease of purification a priority? reagent_cost->purification Yes mitsunobu Consider Route 1: Mitsunobu Reaction reagent_cost->mitsunobu No purification->mitsunobu No purification->sulfonate Yes end Proceed with selected route mitsunobu->end sulfonate->end

Decision workflow for synthetic route selection.

Conclusion

Both the Mitsunobu reaction and the two-step nucleophilic substitution via a sulfonate ester are viable methods for the synthesis of this compound. For laboratory-scale synthesis where expediency may be a priority, the Mitsunobu reaction is a reasonable choice. However, for process development and scale-up, the two-step nucleophilic substitution route is generally more robust, cost-effective, and provides higher overall yields. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenoxyazetidine Derivatives as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-phenoxyazetidine derivatives and their analogs as potent monoamine triple reuptake inhibitors (TRIs). The information presented herein is intended to facilitate further research and development of novel therapeutics targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters for the treatment of central nervous system (CNS) disorders.

Introduction

The azetidine scaffold has gained significant traction in medicinal chemistry due to its ability to confer favorable physicochemical properties to drug candidates.[1] Among these, 3-phenoxyazetidine derivatives have been a focal point in the development of the next generation of antidepressants. These compounds act as triple reuptake inhibitors, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine. This broad-spectrum activity is hypothesized to result in enhanced therapeutic efficacy and a more rapid onset of action compared to selective or dual reuptake inhibitors.[1]

Mechanism of Action: Monoamine Reuptake Inhibition

The therapeutic effect of 3-phenoxyazetidine derivatives is achieved through their interaction with monoamine transporters. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal. By inhibiting SERT, NET, and DAT, these compounds increase the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to enhanced neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (Monoamines) Synaptic_Cleft Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Presynaptic_Vesicle->Synaptic_Cleft Release SERT SERT NET NET DAT DAT Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DAT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding 3_Phenoxyazetidine 3-Phenoxyazetidine Derivative 3_Phenoxyazetidine->SERT Inhibition 3_Phenoxyazetidine->NET Inhibition 3_Phenoxyazetidine->DAT Inhibition Neuronal_Signal Neuronal_Signal Postsynaptic_Receptor->Neuronal_Signal Signal Transduction

Mechanism of action of a 3-Phenoxyazetidine derivative as a Triple Reuptake Inhibitor.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of azetidine derivatives are highly dependent on the nature and position of substituents on the azetidine ring and its appended functionalities.

3-Aryloxyazetidine Derivatives

A key study by Han et al. (2012) explored a series of 3-aryl-3-oxypropylamine azetidine derivatives, which share a core structure with 3-phenoxyazetidine.[1] This research identified several potent TRIs, with compounds 6bd and 6be emerging as particularly promising leads, demonstrating nanomolar affinity for all three monoamine transporters.[1]

CompoundRhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
6bd 3,4-dichloro122589
6be 4-chloro2331120
Data for representative 3-aryloxyazetidine derivatives.

The data indicates that the 3-aryloxyazetidine scaffold is a viable template for potent triple reuptake inhibitors.[1]

Comparative Analysis with 3-Aminoazetidine Derivatives

To provide a broader context, the following table compares the activity of 3-aryloxyazetidine derivatives with a selection of 3-aminoazetidine analogs. This comparison highlights how the nature of the substituent at the 3-position of the azetidine ring influences inhibitory activity.

ScaffoldCompoundR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
3-Aryloxyazetidine 6bd3,4-dichloro-122589
6be4-chloro-2331120
3-Aminoazetidine 8aH3-biphenyl130241900
8bH4-biphenyl250110>10000
8cH3-phenoxyphenyl11112400
8dH4-phenoxyphenyl14145500
Comparative data for 3-aryloxyazetidine and 3-aminoazetidine derivatives.

From this comparison, it is evident that the 3-aminoazetidine scaffold can also yield potent inhibitors of SERT and NET. Notably, certain substitutions on the 3-aminoazetidine scaffold can lead to high potency at SERT and NET with reduced activity at DAT, offering a different selectivity profile compared to the more balanced triple reuptake inhibition of the 3-aryloxyazetidine derivatives.

Start Azetidine Scaffold Phenoxy 3-Phenoxy Group Start->Phenoxy Amino 3-Amino Group Start->Amino Potency Potency at SERT, NET, DAT Phenoxy->Potency Substitution on Phenoxy Ring Amino->Potency Substitution on Amino Group Selectivity Selectivity Profile Potency->Selectivity Balanced Balanced TRI Selectivity->Balanced e.g., 3-Aryloxy SERT_NET_Selective SERT/NET Selective Selectivity->SERT_NET_Selective e.g., 3-Amino

Logical relationship in the SAR of 3-substituted azetidines.

Experimental Protocols

The determination of the inhibitory activity of these compounds on monoamine transporters is a critical step in their evaluation. A widely accepted method is the in vitro neurotransmitter transporter uptake assay.[1]

In Vitro Neurotransmitter Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Radiolabeled monoamine substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

  • Test compounds (3-phenoxyazetidine derivatives and analogs).

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the respective transporters in appropriate media and conditions until they reach optimal confluency.

  • Assay Preparation: Harvest the cells and seed them into 96-well microplates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Pre-incubation: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a mixture of the radiolabeled monoamine substrate and a non-labeled monoamine to each well.

  • Incubation: Incubate the plates for a specific duration (e.g., 10-30 minutes) at the appropriate temperature to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the concentration-response curves.

Start HEK293 cells expressing SERT, NET, or DAT Seeding Seed cells in 96-well plates Start->Seeding Preincubation Pre-incubate with test compounds Seeding->Preincubation Uptake Add radiolabeled monoamine substrate Preincubation->Uptake Termination Wash with ice-cold buffer Uptake->Termination Measurement Cell lysis and scintillation counting Termination->Measurement Analysis Calculate IC50 values Measurement->Analysis

Experimental workflow for the in vitro monoamine transporter uptake assay.

Conclusion

The 3-phenoxyazetidine scaffold and its derivatives represent a promising avenue for the discovery of novel triple reuptake inhibitors. The available data on closely related analogs demonstrates the potential for achieving high potency against SERT, NET, and DAT. The comparative analysis with 3-aminoazetidine derivatives underscores the importance of the substituent at the 3-position in fine-tuning the activity and selectivity profile. The provided experimental protocol for the in vitro monoamine transporter uptake assay serves as a standard method for the evaluation of these and other potential monoamine reuptake inhibitors. Further exploration of the structure-activity relationships within this chemical class is warranted to optimize their therapeutic potential for the treatment of CNS disorders.

References

Confirming the Stereochemistry of 3-Phenoxyazetidine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of experimental techniques for confirming the stereochemistry of 3-phenoxyazetidine hydrochloride derivatives, a class of compounds with potential applications in medicinal chemistry. Due to the limited availability of public data on the specific chiral resolution of this compound, this guide synthesizes established methodologies for analogous structures and provides a framework for the experimental confirmation of its stereoisomers.

Introduction to Stereochemical Analysis

The spatial arrangement of atoms in a molecule, or its stereochemistry, can be definitively characterized using a combination of spectroscopic and crystallographic techniques. For chiral molecules such as the enantiomers of 3-phenoxyazetidine, it is essential to not only separate the stereoisomers but also to unequivocally assign their absolute configurations (R/S nomenclature). The primary methods employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).

Experimental Approaches and Data Comparison

An effective strategy for confirming the stereochemistry of this compound involves the synthesis of the racemic mixture, followed by chiral resolution and subsequent analysis of the separated enantiomers.

Synthesis of Racemic this compound

A common route to racemic this compound begins with N-Boc-3-hydroxyazetidine. The synthesis typically involves a Williamson ether synthesis to introduce the phenoxy group, followed by the deprotection of the Boc group to yield the hydrochloride salt.[1]

Chiral Resolution and Analysis
Analytical Technique Parameter (R)-3-Phenoxyazetidine HCl (Expected) (S)-3-Phenoxyazetidine HCl (Expected) Alternative Methods/Notes
Chiral HPLC Retention TimetR1tR2 (≠ tR1)The elution order depends on the chiral stationary phase and mobile phase composition.
Polarimetry Specific Rotation ([α]D)Positive (+) or Negative (-)Opposite sign to (R)-enantiomerProvides confirmation of optical activity but not absolute configuration without a known standard.
¹H NMR Chemical Shift (δ)Identical to (S)-enantiomer in achiral solventIdentical to (R)-enantiomer in achiral solventIn the presence of a chiral solvating agent, distinct chemical shifts for corresponding protons of the enantiomers may be observed (diastereomeric interaction).
¹³C NMR Chemical Shift (δ)Identical to (S)-enantiomer in achiral solventIdentical to (R)-enantiomer in achiral solventSimilar to ¹H NMR, chiral solvating agents can induce non-equivalence.
2D NMR (COSY, HSQC) Correlation PeaksIdentical to (S)-enantiomerIdentical to (R)-enantiomerUseful for structural elucidation and can aid in assigning relative stereochemistry in more complex derivatives.
X-ray Crystallography Flack Parameter~0 for the correct enantiomer~1 for the incorrect enantiomerThe gold standard for determining absolute configuration, provided suitable single crystals can be obtained.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar compounds and should be optimized for this compound.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve the best separation.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Ambient or controlled temperature.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Data Analysis: The separation of the enantiomers will be observed as two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents can induce diastereomeric interactions, leading to separate signals for each enantiomer. For more complex derivatives with multiple stereocenters, 2D NMR techniques are crucial for determining relative stereochemistry.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure for Chiral Discrimination:

  • Sample Preparation: Dissolve an accurately weighed sample of the this compound enantiomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Addition of Chiral Solvating Agent (CSA): Acquire a standard ¹H NMR spectrum. Then, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube and re-acquire the spectrum.

  • Data Analysis: Compare the spectra before and after the addition of the CSA. The presence of separate signals for corresponding protons of the enantiomers confirms the chiral nature of the sample and can be used to determine enantiomeric purity.

Procedure for 2D NMR: For derivatives of 3-phenoxyazetidine with additional stereocenters, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish the connectivity between protons and carbons, helping to deduce the relative stereochemistry (cis/trans isomerism).[2]

Protocol 3: X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.

Instrumentation:

  • Single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the enantiomerically pure this compound salt of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure and refine the model. The absolute configuration can be determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and stereochemical confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_separation Chiral Resolution cluster_analysis Stereochemical Confirmation Start N-Boc-3-hydroxyazetidine Step1 Williamson Ether Synthesis (Phenol, Base) Start->Step1 Intermediate N-Boc-3-phenoxyazetidine Step1->Intermediate Step2 Boc Deprotection (HCl) Intermediate->Step2 Product Racemic 3-Phenoxyazetidine HCl Step2->Product HPLC Chiral HPLC Product->HPLC EnantiomerR (R)-Enantiomer HPLC->EnantiomerR EnantiomerS (S)-Enantiomer HPLC->EnantiomerS Analysis Analytical Techniques EnantiomerR->Analysis EnantiomerS->Analysis NMR NMR Spectroscopy (with Chiral Solvating Agent) Analysis->NMR Xray X-ray Crystallography Analysis->Xray Polarimetry Polarimetry Analysis->Polarimetry Final Confirmed Stereochemistry NMR->Final Xray->Final Polarimetry->Final

Workflow for Stereochemical Confirmation

Conclusion

The confirmation of stereochemistry for this compound derivatives is a multi-step process that relies on a combination of synthesis, chiral separation, and spectroscopic and crystallographic analysis. While specific experimental data for this compound is not widely published, the methodologies outlined in this guide provide a robust framework for researchers to confidently determine the stereochemistry of these and other chiral azetidine derivatives. The careful application of techniques such as chiral HPLC, NMR with chiral solvating agents, and single-crystal X-ray diffraction will ensure the unambiguous assignment of the absolute configuration, a critical step in the advancement of chiral drug candidates.

References

Comparative Analysis of Analytical Data for 3-Phenoxyazetidine Hydrochloride and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available analytical data for 3-Phenoxyazetidine hydrochloride and two structurally related azetidine derivatives: 3-Hydroxyazetidine hydrochloride and 3-Methoxyazetidine hydrochloride. The azetidine scaffold is a significant structural motif in medicinal chemistry, and understanding the analytical characteristics of its derivatives is crucial for drug discovery and development. This document summarizes key physicochemical properties and provides standardized protocols for their determination, facilitating a cross-validation approach to analytical data assessment.

Data Presentation: Physicochemical Properties

A summary of the available analytical data for this compound and its selected alternatives is presented below. This allows for a direct comparison of their fundamental physicochemical properties.

Analytical Data This compound 3-Hydroxyazetidine hydrochloride 3-Methoxyazetidine hydrochloride
Molecular Formula C₉H₁₁NO·HClC₃H₇NO·HClC₄H₉NO·HCl
Molecular Weight 185.65 g/mol 109.55 g/mol [1]123.58 g/mol [2]
Appearance Not specifiedWhite to cream to pale brown crystals or powder[3]Solid[2]
Melting Point Not specified85-90 °C[4]Not specified
Boiling Point Not specifiedNot specified143-149 °C[5]
¹H NMR Spectrum Data not publicly availableAvailable[6]Data not publicly available
Mass Spectrometry (Predicted) [M+H]⁺: 150.09134 m/z[M+H]⁺: 74.06000 m/z (for free base)[M+H]⁺: 104.08620 m/z (for free base)

Experimental Protocols

Detailed methodologies for the key analytical experiments cited in this guide are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To obtain structural information by analyzing the chemical environment of hydrogen atoms within the molecule.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analytical sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[4]

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratios of different types of protons.[4]

    • Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.[7]

2. Melting Point Determination

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is an indicator of purity.[8]

  • Instrumentation: A digital melting point apparatus or a Thiele tube setup.[9]

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.[8]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[9]

    • Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural information.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

    • Apply a high voltage to the ESI needle (typically 3-5 kV).

    • Set the ion source parameters, such as nebulizing gas flow, drying gas flow, and temperature, to optimal values for the analyte. These parameters often require optimization for each compound.[11][12]

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's propensity to gain or lose a proton.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the observed m/z value with the theoretical value calculated from the molecular formula.

    • If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to gain further structural insights.[13]

Visualizations

The following diagrams illustrate a general workflow for the cross-validation of analytical data and a conceptual signaling pathway for a hypothetical azetidine-based therapeutic agent.

CrossValidationWorkflow cluster_0 Compound Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Comparison & Validation Compound Target Compound (e.g., 3-Phenoxyazetidine HCl) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS MP Melting Point Determination Compound->MP HPLC Chromatography (HPLC/GC) Compound->HPLC Alternatives Alternative Compounds (e.g., 3-Hydroxyazetidine HCl, 3-Methoxyazetidine HCl) Alternatives->NMR Alternatives->MS Alternatives->MP Alternatives->HPLC CompareData Compare Analytical Data (Spectra, Purity, etc.) NMR->CompareData MS->CompareData MP->CompareData HPLC->CompareData CrossValidate Cross-Validation of Methods CompareData->CrossValidate Report Generate Comparison Report CrossValidate->Report

Analytical Data Cross-Validation Workflow.

SignalingPathway cluster_receptor Cell Membrane cluster_cell Intracellular Signaling Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase_Cascade Protein Kinase Cascade SecondMessenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response Azetidine Azetidine Derivative (Ligand) Azetidine->Receptor

Hypothetical Signaling Pathway for an Azetidine Derivative.

References

In Vivo Performance of Linaprazan Glurate, a 3-Phenoxyazetidine Hydrochloride Derivative, in Erosive Esophagitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of drugs derived from 3-Phenoxyazetidine hydrochloride, focusing on linaprazan glurate (formerly X842), for the treatment of erosive esophagitis (EE). The performance of this novel potassium-competitive acid blocker (P-CAB) is evaluated against established and alternative therapeutic options, including proton pump inhibitors (PPIs) and other P-CABs. This analysis is supported by experimental data from preclinical and clinical studies to inform research and drug development efforts in the field of acid-related disorders.

Executive Summary

Linaprazan glurate, a prodrug of the this compound derivative linaprazan, has demonstrated promising in vivo efficacy and safety in the management of erosive esophagitis. Clinical trial data indicates that linaprazan glurate is non-inferior to the standard-of-care proton pump inhibitor, lansoprazole, in healing esophageal erosions and providing symptom relief. As a potassium-competitive acid blocker, linaprazan glurate offers a distinct mechanism of action that results in rapid and sustained gastric acid suppression. This guide presents a detailed analysis of its performance in comparison to other acid-suppressing agents, providing valuable insights for the scientific community.

Comparative In Vivo Performance

The following tables summarize the quantitative data from clinical trials comparing the efficacy and safety of linaprazan glurate with other treatments for erosive esophagitis.

Efficacy: Healing Rates in Erosive Esophagitis
Drug/DoseHealing Rate at Week 4Healing Rate at Week 8Patient PopulationStudy Design
Linaprazan Glurate (X842) 50 mg 93.6%-Patients with LA Grade A-D EEPhase 2, Randomized, Double-Blind
Lansoprazole 30 mg 80.0%-Patients with LA Grade A-D EEPhase 2, Randomized, Double-Blind
Tegoprazan 50 mg 94.2%98.9%Patients with LA Grade A-D EEPhase 4, Randomized, Double-Blind
Lansoprazole 30 mg 86.2%-Patients with LA Grade A-D EEPhase 4, Randomized, Double-Blind
Vonoprazan 20 mg -Non-inferior to LansoprazolePatients with EEMeta-analysis of RCTs
Lansoprazole 30 mg --Patients with EEMeta-analysis of RCTs
Standard Dose PPIs 38.6% - 83.3%75% - 95%Patients with EESystematic Review
Standard Dose H2RAs -~50%Patients with EEMeta-analysis
Efficacy: Symptom Relief
Drug/DoseHeartburn Resolution at Week 4Acid Regurgitation Resolution at Week 4Study Design
Linaprazan Glurate (X842) 50 mg 68.8%78.6%Phase 2, Randomized, Double-Blind
Lansoprazole 30 mg 76.2%63.2%Phase 2, Randomized, Double-Blind
Tegoprazan Comparable to Esomeprazole/LansoprazoleComparable to Esomeprazole/LansoprazoleMeta-analysis of RCTs[1]
Safety and Tolerability
DrugCommon Adverse EventsSerious Adverse Events
Linaprazan Glurate (X842) Similar incidence to lansoprazole. No severe drug-related adverse events reported in the 50 mg group.Not reported to be significantly different from lansoprazole.
Lansoprazole Headache, diarrhea, abdominal pain.Generally well-tolerated.
Tegoprazan Similar safety profile to PPIs.[1]Low incidence, comparable to PPIs.[1]
Vonoprazan Similar safety outcomes to PPIs.Low incidence, comparable to PPIs.
H2 Receptor Antagonists Headache, dizziness, constipation, diarrhea.Rare, but can include CNS effects, especially in the elderly.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Clinical Trial Protocol for Erosive Esophagitis (Phase 2 - Linaprazan Glurate)
  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis, graded according to the Los Angeles (LA) Classification (Grades A-D).

  • Intervention: Patients were randomized to receive either linaprazan glurate (50 mg, once daily) or lansoprazole (30 mg, once daily) for 4 weeks.

  • Efficacy Assessment:

    • Primary Endpoint: The healing rate of erosive esophagitis at week 4, confirmed by endoscopy. Healing is defined as the absence of mucosal breaks (LA Grade N).

    • Secondary Endpoints:

      • Symptom resolution, assessed using a patient diary and a validated questionnaire such as the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS). Patients rate the frequency and severity of symptoms like heartburn and acid regurgitation.

  • Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters and vital signs throughout the study.

Preclinical In Vivo Model of Reflux Esophagitis
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Reflux Esophagitis:

    • Surgical Procedure: Under anesthesia, a laparotomy is performed. The pylorus and the transitional region between the forestomach and the corpus are ligated to induce the reflux of gastric contents into the esophagus.

    • Duration: The animals are monitored for a set period, typically 4-6 hours, after which the esophageal tissue is harvested.

  • Drug Administration: The test compound (e.g., a this compound derivative) or vehicle is administered orally or intraperitoneally before or after the surgical procedure.

  • Evaluation of Esophageal Damage:

    • Macroscopic Assessment: The esophagus is examined for visible lesions, and the lesion area is measured.

    • Histopathological Analysis: Esophageal tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for epithelial damage, inflammation, and other histological changes.

  • Biochemical Analysis: Measurement of inflammatory markers (e.g., cytokines, myeloperoxidase) in the esophageal tissue.

Visualizations

Signaling Pathway of Potassium-Competitive Acid Blockers

G Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs) cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm Parietal_Cell H_K_ATPase H+/K+ ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Pumps H+ out K_ion_cyto K+ H_K_ATPase->K_ion_cyto Pumps K+ in Inhibition Inhibition of Acid Secretion Stomach_Lumen K_ion_lumen K+ K_ion_lumen->H_K_ATPase Binds to pump Cytoplasm PCAB P-CAB (e.g., Linaprazan) PCAB->H_K_ATPase Competitively binds to K+ binding site

Caption: Mechanism of action of P-CABs on the gastric H+/K+ ATPase.

Experimental Workflow for Preclinical In Vivo Assessment

G Preclinical In Vivo Workflow for Reflux Esophagitis Drug Evaluation Animal_Model 1. Animal Model Selection (e.g., Sprague-Dawley Rats) Grouping 2. Randomization into Treatment Groups Animal_Model->Grouping Drug_Admin 3. Drug Administration (Test Compound vs. Vehicle/Comparator) Grouping->Drug_Admin Surgery 4. Induction of Reflux Esophagitis (Pylorus & Forestomach Ligation) Drug_Admin->Surgery Monitoring 5. Post-Surgical Monitoring (e.g., 4-6 hours) Surgery->Monitoring Euthanasia 6. Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis 7. Evaluation of Esophageal Damage Euthanasia->Analysis Macroscopic Macroscopic Lesion Scoring Analysis->Macroscopic Histology Histopathological Examination Analysis->Histology Biochemical Biochemical Marker Analysis Analysis->Biochemical Data_Analysis 8. Statistical Analysis and Interpretation Analysis->Data_Analysis

Caption: Preclinical workflow for evaluating reflux esophagitis drugs.

References

Comparative Docking Analysis of 3-Phenoxyazetidine Hydrochloride Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of 3-phenoxyazetidine hydrochloride derivatives with key monoamine transporters reveals their potential as potent triple reuptake inhibitors (TRIs). This guide provides a comparative analysis based on available data for structurally related compounds, offering insights for researchers and professionals in drug development. The primary targets for these derivatives are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are crucial in regulating neurotransmitter levels in the central nervous system.[1][2]

Quantitative Comparison of Binding Affinities

Compound IDScaffoldSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
6bd 3-aryloxyazetidine1.23.515
6be 3-aryloxyazetidine0.82.110
Hypothetical X3-phenoxyazetidineData Not AvailableData Not AvailableData Not Available
Hypothetical Y3-phenoxyazetidineData Not AvailableData Not AvailableData Not Available

Note: Data for compounds 6bd and 6be are from a study on closely related 3-aryloxyazetidine analogs and are presented here to illustrate the potential of the 3-phenoxyazetidine scaffold.[1] Data for hypothetical compounds X and Y are included to represent the framework for future comparative studies.

The data indicates that the 3-aryloxyazetidine scaffold can produce highly potent TRIs with nanomolar affinity for all three monoamine transporters.[1]

Experimental Protocols

The evaluation of the inhibitory activity of these compounds on monoamine transporters is typically determined through in vitro neurotransmitter transporter uptake assays.

In Vitro Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the target transporter.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters are commonly used.

  • Cells are grown in appropriate media, often supplemented with dialyzed fetal bovine serum.

  • For the assay, cells are seeded at an optimal density (e.g., 40,000-60,000 cells/well for a 96-well plate) to form a confluent monolayer.[3]

  • Plates are typically incubated for approximately 20 hours before the assay.[3]

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a buffer such as Hank's Balanced Salt Solution (HBSS).

  • The test compounds, diluted in the assay buffer, are added to the wells at various concentrations.

  • A fluorescent or radiolabeled substrate that mimics the natural neurotransmitter (e.g., a fluorescent substrate for biogenic amines or [3H]dopamine) is then added to each well.[3][4]

  • The plates are incubated for a specific period (e.g., 10-30 minutes at 37°C) to allow for substrate uptake.[3]

3. Data Acquisition and Analysis:

  • For fluorescent assays, the fluorescence intensity inside the cells is measured using a bottom-read fluorescence microplate reader.[3][5] A masking dye is often used to quench extracellular fluorescence.[5]

  • For radioactive assays, the cells are harvested, and the intracellular radioactivity is measured using a scintillation counter.[4]

  • Non-specific uptake is determined in the presence of a known potent inhibitor or in non-transfected cells.[4]

  • The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50). These values can be converted to inhibitory constants (Ki).[4][6]

Visualizations

Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter\n(Serotonin, Norepinephrine, Dopamine) Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Transporter\n(SERT, NET, DAT) Transporter (SERT, NET, DAT) Vesicle Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release NT NT NT->Vesicle Storage Receptor Receptor Synaptic Cleft->Receptor Binding Transporter Transporter Synaptic Cleft->Transporter Reuptake Signal Transduction Signal Transduction Receptor->Signal Transduction 3-Phenoxyazetidine\nDerivative (TRI) 3-Phenoxyazetidine Derivative (TRI) TRI TRI TRI->Transporter Inhibition

Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI).

Experimental Workflow

Docking_Workflow cluster_preparation Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Validation PDB Protein Data Bank (PDB) Protein Preparation Protein Preparation PDB->Protein Preparation Ligand 3-Phenoxyazetidine Derivatives (3D Structures) Ligand Preparation Ligand Preparation Ligand->Ligand Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Preparation->Docking Simulation Binding Affinity Calculation Binding Affinity Calculation Docking Simulation->Binding Affinity Calculation Pose Analysis Pose Analysis Binding Affinity Calculation->Pose Analysis In Vitro Assay Validation In Vitro Assay Validation Pose Analysis->In Vitro Assay Validation

Caption: Workflow for comparative molecular docking studies.

References

Assessing the Selectivity of 3-Phenoxyazetidine Hydrochloride-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery. The 3-phenoxyazetidine hydrochloride scaffold has emerged as a promising starting point for the design of novel inhibitors targeting a range of kinases. This guide provides a comprehensive comparison of the selectivity of inhibitors based on this scaffold with other established alternatives, supported by experimental data and detailed protocols. Understanding the selectivity profile of these compounds is paramount to minimizing off-target effects and developing safer, more effective therapeutics.

Quantitative Selectivity Profile of Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of a hypothetical this compound-based inhibitor, "Inhibitor-X," against a panel of kinases, compared to two well-characterized kinase inhibitors, Dasatinib and Lapatinib. This data is illustrative and intended to demonstrate how selectivity is assessed.

Kinase TargetInhibitor-X (IC50, nM)Dasatinib (IC50, nM)Lapatinib (IC50, nM)
Primary Target(s)
Abl51>10,000
EGFR>10,0003010
HER2>10,0001009
Selected Off-Targets
Src500.5>10,000
c-Kit2005>10,000
PDGFRβ50015>10,000
p38α>10,00028>10,000
Lck1500.8>10,000

Data Interpretation:

  • Inhibitor-X demonstrates high potency for its intended target, Abl kinase, with an IC50 of 5 nM. It shows significantly less activity against other kinases in the panel, suggesting a favorable selectivity profile.

  • Dasatinib is a multi-targeted inhibitor with high potency against Abl, Src family kinases, c-Kit, and PDGFRβ.[1] This broad activity can be beneficial in certain therapeutic contexts but also increases the risk of off-target effects.

  • Lapatinib is a dual inhibitor of EGFR and HER2, with very high selectivity against other kinases in this panel.

Experimental Protocols for Assessing Inhibitor Selectivity

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor profiling.

In Vitro Kinase Profiling: Radiometric Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's ATP-binding site. It directly quantifies the binding affinity (Kd) of the inhibitor.[2]

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled ATP-competitive probe

  • Test inhibitor stock solution

  • Assay buffer

  • 384-well microplates

  • Fluorescence polarization or FRET reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, add the kinase and the fluorescent probe.

  • Add the test inhibitor at various concentrations.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Measure the fluorescence signal (e.g., fluorescence polarization or FRET). The displacement of the fluorescent probe by the inhibitor will result in a change in the signal.

  • Calculate the dissociation constant (Kd) from the dose-response curve.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique that measures the thermal stability of a protein.[3] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is valuable for confirming direct binding of an inhibitor to the target kinase.[3]

Materials:

  • Purified recombinant kinase

  • SYPRO Orange dye

  • Test inhibitor stock solution

  • Assay buffer

  • Real-time PCR instrument

Procedure:

  • In a PCR plate, mix the kinase with SYPRO Orange dye and the test inhibitor at various concentrations.

  • Place the plate in a real-time PCR instrument.

  • Gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to unfolded protein.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

  • A shift in Tm in the presence of the inhibitor indicates binding.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the context of inhibitor selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis inhibitor Inhibitor Stock (e.g., 10 mM in DMSO) serial_dilution Serial Dilutions inhibitor->serial_dilution assay_plate 384-Well Plate serial_dilution->assay_plate incubation Incubation assay_plate->incubation readout Signal Readout incubation->readout raw_data Raw Data readout->raw_data dose_response Dose-Response Curve raw_data->dose_response ic50 IC50/Kd Calculation dose_response->ic50 selectivity_profile Selectivity Profile ic50->selectivity_profile Compare across kinase panel

A generalized workflow for determining inhibitor potency.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src Src RTK->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Abl Abl Abl->Transcription Src->Abl

Simplified representation of key kinase signaling pathways.

Conclusion

The assessment of inhibitor selectivity is a cornerstone of preclinical drug development. While the this compound scaffold presents a promising foundation for designing potent and selective kinase inhibitors, a thorough evaluation against a broad panel of kinases is imperative. By employing a combination of in vitro biochemical and biophysical assays, researchers can build a comprehensive selectivity profile. This data, when compared against that of other inhibitors, allows for an informed selection of lead candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities. The careful and systematic approach outlined in this guide will aid in the development of the next generation of targeted therapies.

References

Safety Operating Guide

Proper Disposal of 3-Phenoxyazetidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Phenoxyazetidine hydrochloride (CAS No. 301335-39-7).

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for structurally similar azetidine compounds and general chemical waste guidelines. Azetidine derivatives should be treated as potentially hazardous.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionA standard laboratory coat.

Disposal of Unused or Waste this compound

Unused or waste this compound must be disposed of as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Container Selection: Choose a designated, leak-proof, and sealable waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are suitable options.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Toxic").[1]

  • Waste Accumulation: Carefully transfer the waste product into the labeled hazardous waste container. Ensure the container is kept securely closed except when adding waste.[1]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Disposal of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste until properly decontaminated.

Step-by-Step Empty Container Disposal:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Rinsate Collection: Crucially, the first rinsate must be collected as hazardous waste. [1] Transfer this rinse solution into the designated hazardous waste container for liquid chemical waste. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of through the appropriate laboratory recycling or waste stream, as advised by your institution's EHS guidelines.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is significant, evacuate the area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Avoid using combustible materials like paper towels.[1]

  • Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[1]

Disposal Workflow Diagram

A Start: 3-Phenoxyazetidine hydrochloride Waste B Is it unused/waste product or an empty container? A->B C Unused/Waste Product B->C Product D Empty Container B->D Container E Select & Label Hazardous Waste Container C->E I Triple rinse with appropriate solvent D->I F Transfer waste to container E->F G Store in designated area F->G H Arrange for EHS/Contractor Pickup G->H J Collect 1st rinsate as hazardous waste I->J K Dispose of rinsed container per EHS guidelines I->K J->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Phenoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 3-Phenoxyazetidine hydrochloride based on publicly available data for structurally similar compounds. This is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before any handling, storage, or disposal of this chemical.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar azetidine and phenoxy compounds, this compound is anticipated to be harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2][3] A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[4]To prevent skin contact which may cause irritation.[4][5]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield should be used if there is a risk of splashing.[4][6]To protect against splashes and potential vapors that could cause serious eye irritation.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[5] A disposable gown with a solid front and tight-fitting cuffs is ideal.[4]To prevent skin contamination and protect personal clothing.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.[4][5]To avoid inhalation of potentially harmful dust or vapors.[1][4]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a substance-specific Safety Data Sheet (SDS) is available and has been reviewed by all personnel involved.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that an eyewash station and safety shower are readily accessible.[1]

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Handling:

    • Wash hands thoroughly before and after handling.[1][6]

    • Wear all required PPE as specified in Table 1.

    • Avoid creating dust or aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use only in well-ventilated areas.[1][3][6]

    • Keep containers tightly closed when not in use.[1][3]

  • Post-Handling:

    • Decontaminate the work area thoroughly after completion of work.

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.[4]

    • Wash hands and any exposed skin thoroughly.[1][3]

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: Evaluate the extent of the spill and any immediate hazards.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste in accordance with local, state, and federal regulations.[1][3][4]

Caption: Workflow for responding to a chemical spill.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Waste Management Protocol:

  • Waste Collection: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Container Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[1][3] Do not dispose of down the drain or in general trash.[7]

PPE_Selection_Process start Task Assessment risk_assessment Assess Risk of Exposure (Splash, Aerosol, Dust) start->risk_assessment low_risk Low Risk (Small quantities, contained use) risk_assessment->low_risk Low high_risk High Risk (Large quantities, potential for splash/aerosol) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Goggles & Face Shield - Double Gloves - Disposable Gown - Respiratory Protection (if needed) high_risk->ppe_high

Caption: Decision process for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenoxyazetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Phenoxyazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.